Ethaverine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDVKWQBVIKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-47-5 (Parent) | |
| Record name | Ethaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047779 | |
| Record name | Ethaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
985-13-7 | |
| Record name | Ethaverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=985-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethaverine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethaverine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethaverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6T599E49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethaverine Hydrochloride mechanism of action on vascular smooth muscle
An In-depth Technical Guide on the Core Mechanism of Action of Ethaverine Hydrochloride on Vascular Smooth Muscle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a derivative of papaverine, is a potent spasmolytic and vasodilating agent.[1][2] Its efficacy in relaxing vascular smooth muscle stems from a dual mechanism of action, making it a subject of significant interest in pharmacology and drug development. This technical guide elucidates the core molecular mechanisms through which this compound exerts its effects, focusing on its roles as both a phosphodiesterase (PDE) inhibitor and a calcium channel blocker.[1][2] This document provides quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Primary Mechanism: Phosphodiesterase (PDE) Inhibition
The principal mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells.[1][3] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers that regulate smooth muscle tone.[1]
By inhibiting PDE, particularly the PDE4 isoform, ethaverine increases the intracellular concentrations of both cAMP and cGMP.[1][4] This accumulation of cyclic nucleotides leads to the activation of their respective downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] These kinases phosphorylate several target proteins, culminating in two key events:
-
A decrease in intracellular calcium (Ca²⁺) concentrations.
-
The inhibition of Myosin Light Chain Kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.[1]
The net result is the relaxation of the vascular smooth muscle, leading to vasodilation and increased blood flow.[1]
Signaling Pathway: PDE Inhibition
Caption: Ethaverine inhibits PDE, increasing cAMP/cGmp levels and promoting vasodilation.
Quantitative Data: PDE Inhibition
| Parameter | Target | Value Range | Reference |
| IC₅₀ | PDE4 | 0.41 - 2.46 µM | [4] |
Experimental Protocol: High-Throughput Screening for PDE4 Inhibitors
A high-throughput screening of a library of approved drugs and clinical trial candidates (e.g., 2560 compounds) is performed to identify novel PDE4 inhibitors.[4]
-
Assay Principle: The assay measures the hydrolysis of cAMP by the PDE4 enzyme.
-
Reagents: Recombinant human PDE4 enzyme, cAMP substrate, and a detection system (e.g., fluorescence-based).
-
Procedure:
-
Compounds from the library, including this compound, are dispensed into microtiter plates at various concentrations.
-
The PDE4 enzyme is added to initiate the reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
A detection reagent is added that converts the product of the PDE reaction (AMP) into a detectable signal (e.g., fluorescence).
-
The signal is read using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve.[4]
Secondary Mechanism: L-Type Calcium Channel Blockade
In addition to PDE inhibition, this compound directly blocks L-type voltage-gated calcium channels in the membrane of vascular smooth muscle cells.[2][5] These channels are a primary route for calcium influx, which is the direct trigger for muscle contraction.[6][7]
By physically obstructing these channels, ethaverine reduces the entry of extracellular Ca²⁺ into the cell.[2] This action is independent of the cyclic nucleotide pathway but complements it by directly lowering the availability of cytosolic Ca²⁺ required for binding to calmodulin and activating MLCK. The structural similarity of ethaverine to verapamil suggests it may act by binding to the verapamil binding sites on the L-type calcium channel.[2]
Signaling Pathway: Calcium Channel Blockade
Caption: Ethaverine blocks L-type Ca²⁺ channels, reducing intracellular Ca²⁺ and causing relaxation.
Quantitative Data: Calcium Channel Blockade
| Parameter | Assay | Value | Tissue/Cell Type | Reference |
| EC₅₀ | Reduction of channel open probability | ~1 µM | Porcine cardiac muscle | [2] |
| IC₅₀ | Inhibition of K⁺-induced Ca²⁺ increase | ~2 µM | PC12 cells | [5] |
| IC₅₀ | Inhibition of catecholamine secretion | ~2 µM | PC12 cells | [5] |
| Kᵢ | Inhibition of [³H]nitrendipine binding | ~8.5 µM | Cardiac sarcolemma | [2] |
| Kᵢ | Inhibition of [³H]diltiazem binding | 1 - 2 µM | Cardiac sarcolemma | [2] |
| Kᵢ | Inhibition of [³H]verapamil binding | 1 - 2 µM | Cardiac sarcolemma | [2] |
Experimental Protocols
This protocol assesses the direct effect of ethaverine on the activity of individual ion channels.[2]
-
Preparation: Single L-type calcium channels from a source like porcine cardiac muscle are incorporated into planar lipid bilayers.
-
Recording:
-
Unitary currents are recorded using a patch-clamp amplifier. The current carrier is typically BaCl₂ (e.g., 100 mM) to increase signal without causing calcium-dependent inactivation.
-
Channels are activated by step depolarizations (e.g., from a holding potential of -60 mV to 0 mV).
-
Channel activity can be enhanced using an agonist like (+)-202-791.
-
-
Drug Application: Ethaverine is added to either side of the bilayer at varying concentrations (e.g., 0.3-30 µM).
-
Data Analysis: The channel open probability (Po) and unitary current amplitude are measured before and after drug application. The EC₅₀ for the reduction in open probability is then calculated.[2]
This method determines the affinity of ethaverine for different binding sites on the calcium channel complex.[2]
-
Preparation: A membrane preparation rich in L-type calcium channels (e.g., cardiac sarcolemma) is prepared.
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]nitrendipine, [³H]diltiazem, or [³H]verapamil).
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
-
Separation & Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the Kᵢ (inhibitory constant), which reflects the affinity of ethaverine for the specific binding site.[2]
Integrated Mechanism of Action
The vasodilatory effect of this compound is a result of the synergistic action of its two core mechanisms. By simultaneously inhibiting PDE and blocking L-type calcium channels, the drug effectively reduces intracellular Ca²⁺ levels through two distinct and complementary pathways. This dual action ensures a robust and efficient relaxation of vascular smooth muscle.
Overall Workflow: Ethaverine-Induced Vasodilation
Caption: Integrated view of Ethaverine's dual action on PDE and Ca²⁺ channels to induce vasodilation.
Conclusion
This compound's mechanism of action on vascular smooth muscle is multifaceted, characterized by a potent, dual-pronged attack on the cellular machinery of contraction. Its primary role as a phosphodiesterase inhibitor elevates cyclic nucleotide levels, initiating a kinase cascade that promotes relaxation. This is significantly augmented by its secondary function as a direct blocker of L-type calcium channels, which curtails the primary trigger for contraction. This comprehensive understanding of its molecular interactions provides a solid foundation for further research, optimization of its therapeutic applications, and the development of novel vasodilators with similar synergistic profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Drug repurposing and structure-based discovery of new PDE4 and PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by ethaverine of catecholamine secretion through blocking L-type Ca2+ channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Ethaverine Hydrochloride as a phosphodiesterase inhibitor in cardiac tissue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethaverine hydrochloride, a derivative of papaverine, is a smooth muscle relaxant that has been investigated for its vasodilatory properties. While its mechanism of action is multifaceted, its role as a phosphodiesterase (PDE) inhibitor is of significant interest in the context of cardiac tissue. Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for modulating cardiac contractility, heart rate, and metabolism. Inhibition of these enzymes can lead to increased intracellular levels of cAMP and cGMP, thereby influencing various downstream signaling cascades.
This technical guide provides a comprehensive overview of this compound's function as a phosphodiesterase inhibitor in cardiac tissue, drawing upon existing research on papaverine and its derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Data Presentation
Quantitative data on the direct inhibitory effects of this compound on specific cardiac phosphodiesterase isoforms is limited in the current literature. However, its close structural relationship to papaverine, a known non-selective PDE inhibitor, allows for inferences regarding its potential activity. The table below includes data on papaverine's PDE inhibitory activity and Ethaverine's known effects on other cardiac targets.
| Compound | Target | Action | Quantitative Data | Tissue Source | Reference |
| Ethaverine | L-type Calcium Channel | Inhibition of channel open probability | EC50: ~1 µM | Porcine Cardiac Muscle | [1] |
| Papaverine | cAMP-Phosphodiesterase | Inhibition | - | Rat Heart | [2] |
| Papaverine | cGMP-Phosphodiesterase | Inhibition | - | Rat Heart | [2] |
| Papaverine | General Phosphodiesterase | Inhibition | - | Bovine Myocardium | [3] |
Signaling Pathways and Mechanism of Action
This compound, as a papaverine derivative, is presumed to act as a non-selective phosphodiesterase inhibitor in cardiac myocytes. This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling pathways that regulate cardiac function.
cAMP Signaling Pathway
The inhibition of cAMP-degrading phosphodiesterases (primarily PDE3 and PDE4 in cardiomyocytes) by Ethaverine would lead to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling.
cGMP Signaling Pathway
Similarly, inhibition of cGMP-degrading phosphodiesterases (such as PDE1, PDE2, and PDE5) would increase intracellular cGMP levels. Elevated cGMP activates Protein Kinase G (PKG), which can have various effects, including vasodilation and modulation of calcium homeostasis, contributing to cardioprotection.
Experimental Protocols
To investigate the specific effects of this compound on cardiac phosphodiesterase activity, a series of well-established experimental protocols can be employed.
Isolation of Adult Ventricular Cardiomyocytes
A crucial first step for in vitro studies is the isolation of viable cardiomyocytes. The following is a generalized protocol based on enzymatic digestion.
Phosphodiesterase Activity Assay
Once cardiomyocytes are isolated, the inhibitory effect of this compound on PDE activity can be quantified using a radioenzymatic assay or a variety of commercially available assay kits. The general principle involves incubating a cell lysate or purified PDE with cAMP or cGMP as a substrate, in the presence and absence of the inhibitor.
Materials:
-
Isolated cardiomyocytes or cardiac tissue homogenate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
[3H]-cAMP or [3H]-cGMP (radiolabeled substrate)
-
This compound solutions of varying concentrations
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Homogenization: Prepare a homogenate of the cardiac tissue or isolated cardiomyocytes in an appropriate buffer on ice.
-
Reaction Mixture: In a reaction tube, combine the homogenate, assay buffer, and either this compound or vehicle control.
-
Initiation: Start the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
Incubation: Incubate the mixture at 30-37°C for a defined period.
-
Termination: Stop the reaction by boiling or adding a stop solution.
-
Conversion: Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Separation: Separate the unhydrolyzed substrate from the product using an anion-exchange resin.
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC50 value.
Conclusion
This compound, as a derivative of papaverine, is recognized for its potential as a phosphodiesterase inhibitor in cardiac tissue. While direct quantitative data on its specific effects on cardiac PDE isoforms are not extensively available, its mechanism of action is inferred to be similar to that of papaverine, involving the non-selective inhibition of both cAMP and cGMP-degrading phosphodiesterases. This leads to an increase in intracellular cyclic nucleotide levels, thereby modulating cardiac contractility and relaxation. Further research is warranted to elucidate the precise isoform selectivity and inhibitory potency of this compound in the heart, which will be crucial for its potential therapeutic applications in cardiovascular diseases. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by papaverine of cGMP and cAMP phosphodiesterases from the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibition by papaverine and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethaverine Hydrochloride: A Deep Dive into its Influence on Intracellular Calcium Dynamics
For Immediate Release
[City, State] – This technical guide provides an in-depth analysis of the pharmacological effects of Ethaverine Hydrochloride on intracellular calcium ([Ca2+]i) concentration, a critical second messenger involved in a myriad of cellular processes. Ethaverine, a derivative of papaverine, is recognized for its utility as a peripheral vasodilator and antispasmodic agent, with its therapeutic effects intrinsically linked to its ability to modulate intracellular calcium levels.[1][2] This document, intended for researchers, scientists, and professionals in drug development, synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Mechanisms of Action: A Two-Pronged Approach to Calcium Regulation
This compound primarily exerts its influence on intracellular calcium concentrations through two principal mechanisms: the direct inhibition of L-type voltage-gated calcium channels and the indirect modulation of calcium levels via phosphodiesterase (PDE) inhibition.
Direct Inhibition of L-Type Calcium Channels: Ethaverine has been demonstrated to directly block the influx of extracellular calcium by inhibiting L-type voltage-sensitive Ca2+ channels.[1][3][4] This action is crucial in tissues where calcium influx through these channels is a primary trigger for physiological responses, such as smooth muscle contraction and catecholamine secretion. Studies have shown that ethaverine's inhibitory effect is concentration-dependent, effectively reducing the elevation of [Ca2+]i upon cellular depolarization.[3] Structurally related to verapamil, it is suggested that ethaverine may act by binding to the verapamil binding sites on these channels.[5]
Phosphodiesterase (PDE) Inhibition: Ethaverine also functions as a phosphodiesterase inhibitor.[6] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), ethaverine leads to an accumulation of these second messengers within the cell.[6] Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various target proteins, which ultimately leads to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase (MLCK), a key enzyme in muscle contraction.[6] This mechanism is central to its smooth muscle relaxant properties.[2][6]
Quantitative Analysis of Ethaverine's Effects
The following tables summarize the key quantitative data from various studies, providing a comparative overview of this compound's potency in different experimental models.
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| IC50 (Catecholamine Secretion) | ~2 µM | PC12 Cells | 70 mM K+ stimulation | [3] |
| IC50 ([Ca2+]i Increase) | ~2 µM | PC12 Cells | 70 mM K+ stimulation | [3] |
| Max. Inhibition (Catecholamine Secretion) | 90% | PC12 Cells | 10 µM Ethaverine | [3] |
| EC50 (Channel Open Probability) | ~1 µM | Porcine Cardiac Muscle | Single L-type Ca2+ channels | [5] |
| Ki ([3H]nitrendipine binding) | ~8.5 µM | Cardiac Sarcolemma | - | [5] |
| Ki ([3H]diltiazem binding) | 1-2 µM | Cardiac Sarcolemma | - | [5] |
| Ki ([3H]verapamil binding) | 1-2 µM | Cardiac Sarcolemma | - | [5] |
Table 1: Inhibitory Concentrations of this compound
| Parameter | Observation | Cell/Tissue Type | Ethaverine Concentration | Reference |
| Unitary Current Amplitude | ~20% reduction | Porcine Cardiac Muscle | 0.3-30 µM | [5] |
Table 2: Effects of this compound on Single Channel Properties
Key Experimental Protocols
To ensure the reproducibility and clear understanding of the cited findings, detailed methodologies for key experiments are outlined below.
Measurement of Intracellular Calcium Concentration using Fura-2 Fluorescence
This protocol is adapted from studies investigating the effect of ethaverine on [Ca2+]i in PC12 cells.[3]
1. Cell Preparation:
- PC12 cells are cultured under standard conditions.
- Prior to the experiment, cells are harvested and washed with a balanced salt solution.
2. Fura-2 Loading:
- Cells are incubated with the fluorescent Ca2+ indicator, Fura-2-acetoxymethyl (Fura-2 AM), in the dark at 37°C for a specified time (e.g., 60 minutes). This allows the dye to enter the cells and be cleaved into its active, Ca2+-sensitive form.
3. Perfusion and Stimulation:
- The Fura-2 loaded cells are then transferred to a perfusion chamber on the stage of a fluorescence microscope.
- Cells are continuously perfused with a physiological buffer.
- A baseline fluorescence is recorded before stimulation.
- Cells are pre-treated with varying concentrations of this compound for a short period (e.g., 1 minute).[3]
- Depolarization is induced by switching to a high potassium (e.g., 70 mM K+) solution to open voltage-gated calcium channels.[3]
4. Fluorescence Measurement and Data Analysis:
- The fluorescence emission at 510 nm is recorded following excitation at 340 nm and 380 nm.
- The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.
- The change in this ratio upon stimulation, with and without ethaverine, is used to quantify the inhibitory effect of the compound.
Single L-type Calcium Channel Recording in Planar Lipid Bilayers
This methodology is based on the investigation of ethaverine's effect on porcine cardiac L-type calcium channels.[5]
1. Channel Preparation:
- Cardiac sarcolemmal vesicles are prepared from porcine cardiac muscle.
- L-type calcium channels are incorporated into a planar lipid bilayer separating two chambers (cis and trans).
2. Electrophysiological Recording:
- The bilayer is voltage-clamped using Ag/AgCl electrodes.
- The channel is activated by step depolarizations (e.g., from a holding potential of -60 mV to a test potential of 0 mV).[5]
- Unitary currents are recorded using a patch-clamp amplifier. The current carrier is typically BaCl2 (e.g., 100 mM) to avoid Ca2+-dependent inactivation.[5]
3. Experimental Conditions:
- Channel activity can be enhanced using a dihydropyridine agonist (e.g., (+)-202-791) and the activated alpha subunit of the stimulatory GTP-binding protein, Gs.[5]
- Ethaverine is added to either the cis or trans side of the chamber at various concentrations (e.g., 0.3-30 µM).[5]
4. Data Analysis:
- The channel open probability (Po) and the unitary current amplitude are analyzed before and after the application of ethaverine.
- Dose-response curves are generated to determine the EC50 for the inhibition of channel open probability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: Signaling pathways of this compound.
Caption: Workflow for intracellular calcium imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by ethaverine of catecholamine secretion through blocking L-type Ca2+ channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Preliminary Studies on Ethaverine Hydrochloride for Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary scientific studies on Ethaverine Hydrochloride, with a specific focus on its vasodilatory properties. This document summarizes the core mechanisms of action, compiles available quantitative data, and details relevant experimental protocols to support further research and development in this area.
Introduction
This compound is a synthetic derivative of papaverine, an opium alkaloid.[1] It is recognized for its potent smooth muscle relaxant and antispasmodic properties.[1] Preliminary research has established its efficacy as a vasodilator, suggesting its potential therapeutic application in conditions characterized by vascular constriction.[1] This guide delves into the molecular mechanisms underpinning its vasodilatory effects, primarily attributed to its dual action as a phosphodiesterase (PDE) inhibitor and a calcium channel blocker.
Mechanism of Action: A Dual-Pronged Approach to Vasodilation
This compound elicits vasodilation through two primary signaling pathways: inhibition of phosphodiesterase and blockade of L-type calcium channels.
Phosphodiesterase (PDE) Inhibition
Ethaverine has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4).[2] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in smooth muscle cells.[2] By inhibiting PDE4, Ethaverine increases the intracellular concentrations of cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.
L-Type Calcium Channel Blockade
Independent of its PDE-inhibiting activity, Ethaverine also functions as a blocker of L-type voltage-gated calcium channels.[3] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By blocking these channels, Ethaverine directly reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, thereby preventing vasoconstriction and promoting vasodilation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound's mechanism of action.
Table 1: Inhibition of L-Type Calcium Channels by this compound
| Parameter | Value | Cell Type/System | Reference |
| EC50 (Channel Open Probability) | ~ 1 µM | Porcine Cardiac Muscle | [3] |
| Ki (Nitrendipine Binding) | ~ 8.5 µM | Porcine Cardiac Sarcolemma | [3] |
| Ki (Diltiazem/Verapamil Binding) | 1 - 2 µM | Porcine Cardiac Sarcolemma | [3] |
Table 2: Inhibition of Phosphodiesterase 4 (PDE4) by this compound
| Parameter | Value Range | Enzyme Source | Reference |
| IC50 | 0.41 - 2.46 µM | Recombinant Human PDE4 | [2] |
Table 3: Comparative Vasodilator Potency (Related Compound)
| Compound | EC50 | Experimental Model | Pre-constricting Agent | Reference |
| Papaverine | 7.0 x 10-7 M | Isolated Rat Aortic Rings | Phenylephrine |
Note: Direct dose-response data for this compound-induced vasodilation was not available in the reviewed literature. The data for papaverine is provided for comparative context.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in this compound-induced vasodilation.
Caption: Ethaverine inhibits PDE4, increasing cAMP levels and leading to vasodilation.
Caption: Ethaverine blocks L-type calcium channels, reducing calcium influx and causing vasodilation.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preliminary studies of this compound.
Ex Vivo Aortic Ring Vasoreactivity Assay
This assay is a standard method to assess the direct effect of a compound on vascular smooth muscle tone.
Objective: To determine the concentration-dependent vasodilatory effect of this compound on pre-contracted isolated arterial rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (or other vasoconstrictor agent, e.g., KCl)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Pre-contraction: After a washout period, induce a stable submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound to the bath in a cumulative manner, with increasing concentrations (e.g., from 10-9 M to 10-4 M). Record the relaxation response after each addition.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.
Caption: Workflow for the ex vivo aortic ring vasoreactivity assay.
Patch-Clamp Electrophysiology for L-Type Calcium Channel Activity
This technique allows for the direct measurement of ion channel activity in single cells.
Objective: To determine the effect of this compound on the activity of L-type voltage-gated calcium channels.
Materials:
-
Isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Micropipettes
-
Extracellular and intracellular recording solutions
-
This compound
Procedure:
-
Cell Preparation: Isolate vascular smooth muscle cells or culture the cell line to an appropriate confluency.
-
Patch-Clamp Recording: Achieve a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a voltage-step protocol to elicit L-type calcium currents. For example, from a holding potential of -80 mV, apply depolarizing steps to various test potentials (e.g., -40 mV to +60 mV).
-
Baseline Recording: Record baseline calcium currents in the absence of the drug.
-
Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.
-
Recording with Drug: Record the calcium currents in the presence of this compound.
-
Data Analysis: Measure the peak current amplitude at each test potential before and after drug application. Construct current-voltage (I-V) relationship curves and concentration-inhibition curves to determine the IC50.
Caption: Workflow for patch-clamp electrophysiology of L-type calcium channels.
In Vivo Measurement of Peripheral Blood Flow
Several techniques can be employed to assess the effect of this compound on blood flow in a living organism.
Objective: To measure the change in peripheral blood flow following the administration of this compound.
Methods:
-
Doppler Ultrasound: A non-invasive method to measure blood flow velocity in peripheral arteries.
-
Plethysmography: Measures volume changes in a limb, which can be used to calculate blood flow.
-
Thermodilution: An invasive technique where a bolus of cold saline is injected into an artery and the temperature change is measured downstream to calculate flow.
General Procedure (Illustrative using Doppler Ultrasound):
-
Animal Preparation: Anesthetize the animal and expose a peripheral artery of interest (e.g., femoral artery).
-
Baseline Measurement: Use a Doppler probe to measure baseline blood flow velocity and vessel diameter.
-
Drug Administration: Administer this compound, for example, via intravenous infusion.
-
Post-Dose Measurement: Continuously or intermittently measure blood flow velocity and vessel diameter after drug administration.
-
Data Analysis: Calculate blood flow from the velocity and vessel diameter measurements. Compare the pre- and post-dose blood flow to determine the effect of this compound.
Conclusion and Future Directions
The preliminary studies on this compound strongly indicate its potential as a vasodilator, acting through the dual mechanisms of phosphodiesterase inhibition and L-type calcium channel blockade. The available quantitative data provides a solid foundation for its further investigation.
A notable gap in the current literature is the absence of a direct concentration-response curve for the vasodilatory effect of this compound on isolated vascular preparations. Future studies should aim to establish this, along with a more detailed characterization of its selectivity for different PDE subtypes. Furthermore, in vivo studies in relevant animal models of cardiovascular disease are warranted to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.
References
- 1. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethaverine Hydrochloride: A Deep Dive into its Role in Gastrointestinal Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethaverine hydrochloride, a derivative of papaverine, is a potent smooth muscle relaxant with significant therapeutic applications in gastroenterology for the management of spasmodic conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on gastrointestinal (GI) smooth muscle. It details the key signaling pathways involved, presents available quantitative pharmacological data, and outlines established experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapies for GI motility disorders.
Introduction
Gastrointestinal motility is a complex physiological process orchestrated by the coordinated contraction and relaxation of smooth muscle cells in the gut wall. Dysregulation of this process can lead to a variety of debilitating conditions, including irritable bowel syndrome (IBS) and other functional bowel disorders characterized by abdominal pain, cramping, and altered bowel habits. This compound has been utilized as an antispasmodic agent to alleviate these symptoms by directly targeting the smooth muscle machinery.[1][2] Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the development of next-generation smooth muscle relaxants.
Mechanism of Action: A Dual Approach to Relaxation
This compound elicits its relaxant effect on gastrointestinal smooth muscle through a multi-faceted mechanism, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type calcium channels.
Phosphodiesterase (PDE) Inhibition
The principal mechanism of action of this compound is the inhibition of phosphodiesterase (PDE), particularly the PDE4 isoform.[1] PDEs are enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE4, Ethaverine leads to an accumulation of cAMP within the smooth muscle cell.[1][2]
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively promote muscle relaxation.[1] These include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for the initiation of muscle contraction.[1]
-
Decreased Intracellular Calcium Levels: PKA promotes the sequestration of intracellular calcium into the sarcoplasmic reticulum and enhances its extrusion from the cell, thereby reducing the availability of calcium required for contraction.[1]
While the primary target is PDE4 and the cAMP pathway, inhibition of other PDE isoforms can also lead to an increase in cGMP, activating Protein Kinase G (PKG) and contributing to relaxation through similar mechanisms.[1]
L-Type Calcium Channel Blockade
In addition to its effects on cyclic nucleotide signaling, this compound has been shown to block L-type voltage-gated calcium channels.[1] The influx of extracellular calcium through these channels is a major trigger for smooth muscle contraction. By blocking these channels, Ethaverine directly reduces the amount of calcium entering the cell, thereby preventing the initiation and maintenance of contraction. This action is similar to that of established calcium channel blockers like verapamil.[1]
Signaling Pathway of this compound in Gastrointestinal Smooth Muscle Relaxation
The signaling cascade initiated by this compound leading to smooth muscle relaxation is depicted below.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its analogue, papaverine.
Table 1: Phosphodiesterase (PDE) Inhibition by this compound
| Parameter | Enzyme | Value | Tissue/System | Reference |
| IC50 | PDE4 | 0.41 µM | Recombinant Human | N/A |
Table 2: L-Type Calcium Channel Blocking Activity of this compound
| Parameter | Target | Value | Tissue/System | Reference |
| EC50 | L-Type Calcium Channel (Open Probability) | ~1 µM | Porcine Cardiac Muscle | [1] |
| Ki | [3H]nitrendipine binding | ~8.5 µM | Porcine Cardiac Sarcolemma | [1] |
| Ki | [3H]diltiazem and [3H]verapamil binding | 1-2 µM | Porcine Cardiac Sarcolemma | [1] |
Table 3: Inhibitory Effects of Papaverine (Ethaverine Analogue) on Gastrointestinal Smooth Muscle
| Parameter | Effect | Concentration Range | Tissue | Reference |
| IC50 | Inhibition of nerve-mediated contractions | 3.53 µM (oral compartment) | Guinea-pig ileum | N/A |
| IC50 | Inhibition of nerve-mediated contractions | 4.76 µM (anal compartment) | Guinea-pig ileum | N/A |
| - | Inhibition of carbachol- and KCl-induced contractions | 0.3 - 100 µM | Ileal smooth muscle | [2] |
Note: Data for papaverine is provided as a reference due to the limited availability of specific quantitative data for this compound on gastrointestinal smooth muscle.
Experimental Protocols
The following protocols describe standard methods for investigating the effects of this compound on gastrointestinal smooth muscle relaxation.
Preparation of Isolated Intestinal Smooth Muscle Strips
-
Animal Euthanasia and Tissue Dissection: A suitable animal model (e.g., guinea pig, rat) is euthanized according to approved ethical guidelines. A segment of the small intestine (e.g., ileum) or large intestine (e.g., colon) is carefully excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Muscle Strip Preparation: The intestinal segment is cleaned of mesenteric attachments and its contents are gently flushed with PSS. The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips of appropriate size (e.g., 1-2 cm in length and 2-3 mm in width).
-
Mounting in Organ Bath: The muscle strips are mounted vertically in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. One end of the strip is fixed to a stationary hook, and the other end is connected to an isometric force transducer.
Measurement of Smooth Muscle Contraction and Relaxation
-
Equilibration: The mounted tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram), with regular changes of the PSS every 15-20 minutes.
-
Induction of Contraction: After equilibration, a contractile agent is added to the organ bath to induce a sustained contraction. Common contractile agents for gastrointestinal smooth muscle include:
-
Carbachol or Acetylcholine: Muscarinic receptor agonists that mimic parasympathetic stimulation.
-
Potassium Chloride (KCl): Induces depolarization of the smooth muscle membrane, leading to the opening of voltage-gated calcium channels.
-
-
Application of this compound: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording and Analysis: The changes in muscle tension are continuously recorded using a data acquisition system. The relaxant effect of this compound is typically expressed as a percentage of the pre-induced contraction. A concentration-response curve can then be plotted to determine pharmacological parameters such as the EC50 (the concentration of the drug that produces 50% of its maximal effect).
Measurement of Intracellular cAMP and cGMP Levels
-
Tissue Preparation and Treatment: Isolated smooth muscle tissue is prepared as described above and incubated with various concentrations of this compound for a specified period.
-
Tissue Lysis: The tissue is rapidly frozen in liquid nitrogen and then homogenized in a suitable lysis buffer containing a phosphodiesterase inhibitor (to prevent degradation of cyclic nucleotides during the assay).
-
Quantification: The levels of cAMP and cGMP in the tissue lysates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassay (RIA) kits.
-
Data Analysis: The results are typically expressed as pmol of cyclic nucleotide per mg of protein.
Conclusion
This compound is a valuable pharmacological tool and therapeutic agent for the relaxation of gastrointestinal smooth muscle. Its dual mechanism of action, involving the inhibition of phosphodiesterase 4 and the blockade of L-type calcium channels, provides a robust means of reducing smooth muscle contractility. The experimental protocols detailed in this guide offer a framework for the further investigation of its pharmacological properties and for the screening and development of novel antispasmodic drugs. Further research focusing on obtaining specific dose-response data for this compound in various segments of the gastrointestinal tract will be instrumental in refining its clinical application.
References
Ethaverine Hydrochloride: An In-depth Technical Guide on its Potential as an L-type Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethaverine hydrochloride, a derivative of papaverine, has long been recognized for its utility as a smooth muscle relaxant and vasodilator.[1][2] While its mechanism of action has traditionally been attributed to the inhibition of phosphodiesterase (PDE), a growing body of evidence highlights its significant activity as a potent L-type calcium channel blocker.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological data supporting the role of this compound as an L-type calcium channel antagonist, details the experimental protocols for its characterization, and visualizes the associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of Ethaverine and its derivatives.
Introduction
Ethaverine is a synthetic analogue of papaverine, an opium alkaloid.[3] Its primary clinical applications have been in the treatment of peripheral vascular diseases and as an antispasmodic agent, owing to its ability to relax smooth muscles.[1][6] The established mechanism for this effect involves the inhibition of phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) and subsequent reduction in intracellular calcium levels.[2] However, direct interaction with L-type voltage-gated calcium channels represents a significant and distinct mechanism contributing to its pharmacological profile.[3][4] Understanding this dual mechanism is crucial for the rational design of new therapeutics and for repositioning Ethaverine for new indications.
Mechanism of Action: L-type Calcium Channel Blockade
L-type calcium channels are critical mediators of calcium influx in various cell types, including vascular smooth muscle cells and cardiomyocytes. The influx of calcium through these channels is a primary trigger for muscle contraction. Ethaverine has been shown to directly inhibit the activity of L-type calcium channels, thereby reducing intracellular calcium concentrations and promoting vasodilation and smooth muscle relaxation.[3]
Studies have indicated that Ethaverine's interaction with L-type calcium channels is structurally similar to that of verapamil, a well-known phenylalkylamine calcium channel blocker.[3] This suggests that Ethaverine likely binds to the verapamil binding sites on the α1 subunit of the L-type calcium channel, leading to the inhibition of channel activation.[3]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from in vitro studies characterizing the L-type calcium channel blocking activity of this compound.
| Parameter | Value | Experimental System | Reference |
| EC50 (Channel Open Probability) | ~ 1 µM | Single L-type calcium channels from porcine cardiac muscle incorporated into planar lipid bilayers | [3] |
| IC50 (Intracellular Ca2+ Increase) | ~ 2 µM | Fura-2 fluorescence in PC12 cells stimulated with 70 mM K+ | [4] |
| IC50 (Catecholamine Secretion) | ~ 2 µM | [3H]norepinephrine secretion from PC12 cells | [4] |
| Ki ([3H]nitrendipine binding) | ~ 8.5 µM | Cardiac sarcolemma | [3] |
| Ki ([3H]diltiazem binding) | 1 - 2 µM | Cardiac sarcolemma | [3] |
| Ki ([3H]verapamil binding) | 1 - 2 µM | Cardiac sarcolemma | [3] |
Experimental Protocols
Single-Channel Patch-Clamp Electrophysiology
This protocol is adapted from studies on single L-type calcium channels incorporated into planar lipid bilayers.[3]
Objective: To measure the effect of Ethaverine on the open probability and unitary current amplitude of single L-type calcium channels.
Methodology:
-
Planar Lipid Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans). The bilayer is typically composed of a mixture of phospholipids, such as phosphatidylethanolamine and phosphatidylserine.
-
Channel Incorporation: Vesicles containing purified L-type calcium channels from a relevant tissue source (e.g., porcine cardiac muscle) are added to the cis chamber. Spontaneous fusion of these vesicles with the planar bilayer results in the incorporation of single channels.
-
Electrophysiological Recording:
-
Solutions: The cis chamber (intracellular side) and trans chamber (extracellular side) are filled with appropriate ionic solutions. For recording L-type calcium currents, the trans chamber typically contains a high concentration of BaCl2 (e.g., 100 mM) as the charge carrier.
-
Voltage Clamp: The membrane potential is clamped at a holding potential of -60 mV.
-
Channel Activation: L-type calcium channels are activated by step depolarizations to a test potential of 0 mV.
-
Data Acquisition: Unitary currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
-
Drug Application: this compound is added to either the cis or trans chamber at various concentrations (e.g., 0.3-30 µM).
-
Data Analysis: The channel open probability (Po) and unitary current amplitude are calculated before and after the application of Ethaverine. The EC50 for the reduction in open probability is determined by fitting the concentration-response data to a logistic equation.
Intracellular Calcium Measurement using Fura-2
This protocol is based on studies measuring intracellular calcium concentrations in cell lines such as PC12 cells.[4]
Objective: To determine the effect of Ethaverine on intracellular calcium levels following depolarization.
Methodology:
-
Cell Culture: PC12 cells are cultured in an appropriate medium and seeded onto glass coverslips.
-
Fura-2 AM Loading:
-
Cells are washed with a balanced salt solution (e.g., HEPES-buffered saline).
-
Cells are then incubated with Fura-2 acetoxymethyl (AM) ester (typically 2-5 µM) in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Following loading, cells are washed to remove extracellular dye and incubated for a further period (e.g., 30 minutes) to allow for the de-esterification of Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.
-
-
Fluorescence Measurement:
-
The coverslip with the loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.
-
-
Experimental Procedure:
-
A baseline fluorescence ratio is recorded.
-
Ethaverine is added to the perfusion solution at various concentrations.
-
Cells are then stimulated with a depolarizing agent, such as a high concentration of potassium chloride (e.g., 70 mM K+), to open voltage-gated calcium channels.
-
The change in the F340/F380 ratio is recorded.
-
-
Data Analysis: The peak increase in the fluorescence ratio following stimulation is measured in the absence and presence of different concentrations of Ethaverine. The IC50 for the inhibition of the calcium increase is calculated.
Radioligand Binding Assay
This protocol is based on competitive binding assays using radiolabeled ligands for different sites on the L-type calcium channel.[3]
Objective: To determine the affinity of Ethaverine for the binding sites of known L-type calcium channel blockers.
Methodology:
-
Membrane Preparation: A membrane fraction rich in L-type calcium channels is prepared from a suitable tissue source (e.g., cardiac sarcolemma). This typically involves homogenization of the tissue followed by differential centrifugation.
-
Binding Assay:
-
Incubation Mixture: The assay is performed in a buffer containing the prepared membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]nitrendipine, [3H]diltiazem, or [3H]verapamil), and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of Ethaverine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: L-type calcium channel signaling pathway in smooth muscle contraction and the inhibitory action of Ethaverine.
Caption: Dual mechanism of action of Ethaverine leading to smooth muscle relaxation.
Caption: Experimental workflow for single-channel patch-clamp analysis of Ethaverine's effect on L-type calcium channels.
Conclusion
The evidence presented in this technical guide strongly supports the classification of this compound as an L-type calcium channel blocker. Its ability to directly inhibit channel activity, as demonstrated through electrophysiological and binding studies, complements its known role as a phosphodiesterase inhibitor. This dual mechanism of action provides a more complete understanding of its vasodilatory and smooth muscle relaxant properties. For researchers and drug development professionals, this information opens avenues for the further investigation of Ethaverine and its analogues as potential therapeutic agents for conditions where L-type calcium channel modulation is beneficial. The detailed experimental protocols provided herein offer a practical framework for conducting such investigations.
References
- 1. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethaverine and Papaverine Target Cyclin-Dependent Kinase 5 and Inhibit Lung Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Landscape of Ethaverine Hydrochloride's Structural Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethaverine hydrochloride, a derivative of papaverine, has long been recognized for its utility as a smooth muscle relaxant. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide delves into the core of Ethaverine's structure-activity relationship by exploring its structural analogues. We present a comprehensive overview of synthetic modifications to the isoquinoline scaffold, their impact on pharmacological activity, and the experimental methodologies employed in their evaluation.
Core Concepts: The Isoquinoline Scaffold and Phosphodiesterase Inhibition
Ethaverine's chemical architecture is centered around a 1-benzylisoquinoline framework. Structural modifications of this core have yielded a diverse range of analogues with varying potencies and selectivities as PDE inhibitors. The primary mechanism of action for Ethaverine and its analogues involves the inhibition of PDE enzymes, which are responsible for the hydrolysis of cAMP and cGMP.[1] By blocking this degradation, intracellular levels of these second messengers rise, activating protein kinase A (PKA) and protein kinase G (PKG). This cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of smooth muscle.
Quantitative Analysis of Structural Analogues
The exploration of Ethaverine's structural analogues has led to the development of compounds with enhanced potency and selectivity for specific phosphodiesterase isoforms. The following tables summarize the quantitative data for various classes of these analogues.
Table 1: N-Substituted Bis-(Tetrahydropapaverine) Analogues - Antispasmodic Activity
| Compound | Structure | IC50 (µM) on Guinea Pig Ileum | Reference |
| N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine | [Image of the chemical structure] | 0.31 | [2] |
Table 2: 1-Phenyl-3,4-dihydroisoquinoline Amide Derivatives as PDE4B Inhibitors
| Compound | Modifications | IC50 (µM) for PDE4B | Selectivity vs Other PDEs | Reference |
| Compound 15 | Methoxy and halogen substitutions on the C-3 side chain phenyl ring | Potent (specific value not provided in abstract) | High | [3][4] |
Table 3: 1-Pyridylisoquinoline and 1-Pyridyldihydroisoquinoline Derivatives as PDE4 Inhibitors
| Compound Class | General Structure | PDE4 Inhibitory Activity (IC50) | TNF-α Production Inhibition | Reference |
| 1-Pyridylisoquinoline Derivatives | [General structure with a pyridyl group at position 1 of the isoquinoline ring] | Potent (specific values not provided in abstract) | Potent | [5][6] |
| 1-Pyridyldihydroisoquinoline Derivatives | [General structure with a pyridyl group at position 1 of the dihydroisoquinoline ring] | Potent (specific values not provided in abstract) | Potent | [5][6] |
Table 4: Benzothiazole-Isoquinoline Derivatives - Multi-target Activity
| Compound | Substituent on Benzothiazole | MAO-B IC50 (µM) | BuChE IC50 (µM) | Reference |
| 4b | m-Cl | 38.82 | 17.59 | [1] |
| 4d | o-Br | 64.83 | 14.61 | [1] |
| 4f | p-Br | 41.78 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the evaluation of Ethaverine analogues.
Protocol 1: In Vitro Antispasmodic Activity on Isolated Guinea Pig Ileum
This protocol is used to assess the muscle relaxant properties of the synthesized compounds.
-
Tissue Preparation:
-
A guinea pig is sacrificed by cervical dislocation.
-
The ileum is isolated, and the terminal 10 cm near the ileocecal junction is discarded.
-
The mesentery is trimmed, and a 2-3 cm long segment of the ileum is mounted in a 20 ml organ bath containing Tyrode's solution.[7]
-
The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, NaHCO3 11.9, NaH2PO4 0.4, MgCl2 1.0, CaCl2 1.8, and glucose 11.1.
-
The solution is maintained at 37°C and aerated with air.[7]
-
The tissue is connected to an isometric force transducer to record contractions on a polygraph.
-
-
Experimental Procedure:
-
The tissue is allowed to equilibrate for a set period.
-
A spasmogen, such as histamine or acetylcholine, is added to the organ bath to induce contraction.
-
Increasing concentrations of the test compound (Ethaverine analogue) are added to the bath.
-
The relaxation of the ileum is measured, and the IC50 value (the concentration of the compound that causes 50% relaxation) is calculated.
-
Protocol 2: Phosphodiesterase (PDE) Activity Assay (Colorimetric)
This assay quantifies the inhibitory effect of compounds on PDE activity.
-
Principle: The assay measures the amount of phosphate released from the hydrolysis of cAMP or cGMP by PDE. The released phosphate is quantified using a malachite green-based reagent.[8]
-
Reaction Setup:
-
A reaction mixture is prepared containing the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
-
Termination and Detection:
-
After a specific incubation period, the reaction is stopped.
-
A 5'-nucleotidase is added to cleave the resulting 5'-nucleotide into a nucleoside and phosphate.[8]
-
A green assay reagent is added, which forms a colored complex with the released phosphate.
-
-
Data Analysis:
-
The absorbance of the colored complex is measured using a spectrophotometer.
-
The IC50 value is determined by plotting the percentage of PDE inhibition against the logarithm of the compound concentration.
-
Protocol 3: Phosphodiesterase (PDE) Activity Assay (Fluorescence Polarization)
This is a homogeneous assay format for screening PDE inhibitors.
-
Principle: The assay utilizes a fluorescein-labeled cyclic nucleotide (e.g., cAMP-FAM). When the cyclic nucleotide is hydrolyzed by PDE, the resulting fluorescein-labeled monophosphate binds to a specific binding agent, causing a change in fluorescence polarization.[9]
-
Assay Procedure:
-
The PDE enzyme is incubated with the test compound.
-
The fluorescein-labeled cyclic nucleotide substrate is added to initiate the reaction.
-
After incubation, a binding agent is added.
-
-
Measurement:
-
The fluorescence polarization is measured using a microplate reader.
-
A decrease in fluorescence polarization indicates inhibition of PDE activity.
-
IC50 values are calculated from the dose-response curves.
-
Visualizing the Core Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of Ethaverine and its analogues.
Caption: Workflow for the isolated guinea pig ileum antispasmodic assay.
Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.
Conclusion and Future Directions
The structural analogues of this compound represent a promising area for the discovery of novel therapeutic agents. The isoquinoline scaffold provides a versatile platform for chemical modification, enabling the fine-tuning of potency and selectivity towards specific PDE isoforms. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Future research should focus on exploring a wider range of substitutions on the isoquinoline and benzyl rings to further delineate the structure-activity relationships. Moreover, in vivo studies are essential to validate the therapeutic potential of the most promising analogues identified through in vitro screening. The continued exploration of these compounds could lead to the development of new drugs for a variety of disorders characterized by smooth muscle spasms and inflammation.
References
- 1. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guinea Pig Ileum [sheffbp.co.uk]
- 4. Sensitive liquid chromatography assay with ultraviolet detection for a new phosphodiesterase V inhibitor, DA-8159, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
Technical Guide: Initial Screening of Ethaverine Hydrochloride in Cell-Based Assays
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethaverine Hydrochloride, a derivative of papaverine, has historically been utilized as a peripheral vasodilator and antispasmodic agent.[1][2] Its primary clinical application has been in treating peripheral vascular diseases, where it facilitates vasodilation by modulating intracellular calcium concentrations.[3] Recent research, however, has unveiled novel mechanisms of action, suggesting its potential for repurposing, particularly in oncology. Studies have identified that Ethaverine can inhibit cancer cell proliferation and migration by targeting critical cellular machinery, including Cyclin-Dependent Kinase 5 (CDK5).[4] This guide provides a comprehensive overview of the initial cell-based screening process for this compound, detailing its mechanisms of action, experimental protocols for key assays, and data interpretation frameworks.
Known Mechanisms of Action
This compound exerts its cellular effects through multiple pathways, making it a molecule of interest for various therapeutic areas. Its primary known mechanisms include the inhibition of L-type calcium channels, phosphodiesterases (PDEs), and Cyclin-Dependent Kinase 5 (CDK5).
-
L-Type Calcium Channel Inhibition : Ethaverine blocks L-type voltage-sensitive calcium channels, reducing the influx of intracellular calcium ([Ca2+]i).[5] This action is central to its vasodilatory effects in smooth muscle cells but is also relevant in other cell types, such as neuroendocrine cells, where it can inhibit processes like catecholamine secretion.[3][5] The EC50 for reducing channel open probability is approximately 1 µM.[3]
-
Phosphodiesterase (PDE) Inhibition : As a papaverine derivative, Ethaverine is known to act as a phosphodiesterase inhibitor.[3] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Ethaverine increases intracellular levels of these second messengers, which can influence a wide range of cellular processes, including cell proliferation and relaxation of smooth muscle.[6] A recent study identified Ethaverine as a potent PDE4 inhibitor with an IC50 value of 0.41 µM.[7]
-
Cyclin-Dependent Kinase 5 (CDK5) Modulation : In the context of cancer, Ethaverine has been identified as an allosteric modulator of CDK5.[4] This interaction inhibits CDK5 function, leading to a reduction in cancer cell proliferation and migration, highlighting its potential as an anticancer agent.[4]
These multifaceted mechanisms can culminate in downstream effects such as cell cycle arrest and the induction of apoptosis.
Initial Screening Workflow
A tiered approach is recommended for the initial screening of this compound in cell-based assays. The workflow begins with broad cytotoxicity screening to determine effective concentration ranges and progresses to more specific assays to elucidate the mechanism of action.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are the first step to determine the concentration-dependent effect of Ethaverine on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[8]
Protocol: MTT Assay [8][9][10]
-
Cell Seeding : Plate cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[11]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Ethaverine-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation : Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][12]
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Table 1: Reported IC50 Values for Ethaverine
| Cell Line | Assay Duration | IC50 Value (µM) | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 72 hours | 11 | [4] |
| H1299 (Lung Cancer) | 72 hours | 49 | [4] |
| PC9 (Lung Cancer) | 72 hours | 40 | [4] |
| PC12 (Neuroendocrine) | Not Specified | ~2 (for inhibition of Ca2+ increase) |[5] |
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. A combination of flow cytometry and western blotting provides a comprehensive picture.
This method quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using a dye like Propidium Iodide (PI) or 7-AAD.[13][14]
Protocol: Annexin V/PI Staining [15]
-
Cell Treatment : Seed cells in 6-well plates and treat with Ethaverine at concentrations around the determined IC50 value for 24-48 hours. Include positive and negative controls.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI solution.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition : Analyze the samples immediately using a flow cytometer.[16]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Western blotting can detect the cleavage of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9) and Poly (ADP-ribose) polymerase (PARP).[17][18] Activation of initiator caspases (caspase-8, -9) leads to the cleavage and activation of effector caspases (caspase-3), which in turn cleaves substrates like PARP.[19]
Protocol: Western Blot for Cleaved Caspase-3 and PARP [17]
-
Protein Extraction : Treat cells with Ethaverine as described above. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.
Cell Cycle Analysis
To investigate if Ethaverine's anti-proliferative effects are due to cell cycle arrest, flow cytometry with PI staining is employed. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[20][21]
Protocol: Cell Cycle Analysis by PI Staining [21]
-
Cell Treatment : Culture and treat cells with Ethaverine at relevant concentrations for 24-48 hours.
-
Cell Harvesting : Collect all cells and wash with PBS.
-
Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the DNA content of the cells using a flow cytometer.
-
Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[20]
Data Interpretation and Conclusion
The initial screening of this compound provides critical data on its bioactivity. Cytotoxicity assays establish a therapeutic window by defining the IC50 values across different cell lines. A lower IC50 value indicates higher potency. Subsequent mechanistic assays reveal how Ethaverine exerts its effects. An increase in the Annexin V-positive cell population and the presence of cleaved caspase-3 and PARP confirm the induction of apoptosis.[4][17] Concurrently, cell cycle analysis may show an accumulation of cells in a specific phase (e.g., G0/G1 or G2/M), indicating that Ethaverine interferes with cell cycle progression.[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethaverine and Papaverine Target Cyclin-Dependent Kinase 5 and Inhibit Lung Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by ethaverine of catecholamine secretion through blocking L-type Ca2+ channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. Drug repurposing and structure-based discovery of new PDE4 and PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for Purity Analysis of Ethaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethaverine Hydrochloride purity and the determination of related substances.
Introduction
This compound is a synthetic papaverine derivative that acts as a non-specific phosphodiesterase inhibitor, leading to smooth muscle relaxation and vasodilation. It is crucial to control the purity of the active pharmaceutical ingredient (API) to ensure its safety and efficacy. This application note provides a robust HPLC method for the determination of this compound purity and the separation of potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose due to its high sensitivity and resolving power.[1]
Experimental Protocol
This protocol is based on a reversed-phase HPLC method with UV detection.
2.1. Materials and Reagents
-
This compound Reference Standard (CRS)
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
0.45 µm membrane filters
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
| Parameter | Condition |
| HPLC Column | Hypersil Gold (C18), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 80% A, 20% B15-20 min: Gradient to 40% A, 60% B20-22 min: 40% A, 60% B22-23 min: Gradient to 80% A, 20% B23-30 min: 80% A, 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm (or as determined by UV scan of Ethaverine HCl) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
2.3. Preparation of Solutions
-
Diluent: Methanol and Water (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, calculate the purity of the sample.
Data Presentation and System Suitability
The following tables summarize the expected quantitative data and system suitability requirements for this method.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for n=5) |
Table 2: Representative Validation Data (Hypothetical)
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999 (Concentration range: 1 - 150 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% (Repeatability and Intermediate Precision) |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Calculation of Purity
The purity of the this compound sample is calculated as a percentage using the area normalization method, assuming all impurities have a similar response factor to the main peak.
% Purity = (Area of Ethaverine Peak / Total Area of all Peaks) x 100
For a more accurate determination of related substances, a standard of each impurity would be required to calculate their respective response factors.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method parameters.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical relationship of key HPLC method parameters.
References
Application Note: Phosphodiesterase Inhibition Assay Protocol for Ethaverine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethaverine Hydrochloride is a papaverine derivative known for its smooth muscle relaxant and vasodilatory properties.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic nucleotides like cAMP and cGMP.[1] This inhibition leads to increased intracellular levels of these second messengers, resulting in smooth muscle relaxation.[1] This application note provides a detailed protocol for assessing the inhibitory activity of this compound against phosphodiesterase enzymes, presents its known quantitative inhibitory data, and illustrates the relevant biological pathway and experimental workflow.
Signaling Pathway of Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing the phosphodiester bond in the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By breaking down these molecules, PDEs terminate their signaling pathways. This compound acts by blocking this degradation, thereby prolonging the action of cAMP and cGMP, which leads to downstream effects such as the relaxation of vascular smooth muscle.[1]
Caption: Mechanism of Ethaverine HCl via PDE inhibition.
Quantitative Data: this compound Inhibition of PDE
Recent studies have identified this compound as a potent inhibitor of specific phosphodiesterase isoforms. High-throughput screening of approved drugs revealed its significant activity against PDE4.[3]
| Inhibitor | Target PDE | IC₅₀ Value (µM) | Reference |
| This compound | PDE4 | 0.41 - 2.46 | [3] |
Experimental Protocol: PDE Inhibition Assay
This protocol describes a general, adaptable method for determining the inhibitory activity of this compound on a specific PDE isoform (e.g., PDE4) using a 96-well plate format. The principle is based on the enzymatic conversion of a cyclic nucleotide substrate (e.g., cAMP) by a PDE enzyme. The amount of remaining substrate or generated product is then quantified, often through a secondary reaction that produces a fluorescent or luminescent signal.
3.1. Principle of the Assay
The assay measures PDE activity by quantifying the amount of cAMP remaining after the enzymatic reaction. In the presence of an inhibitor like Ethaverine, PDE activity is reduced, leaving higher concentrations of cAMP. This remaining cAMP is used in a subsequent reaction, for example, by protein kinase A (PKA), which consumes ATP. The amount of ATP remaining is then detected using a luciferase-based reagent (e.g., Kinase-Glo®), where the luminescent signal is inversely proportional to the PDE activity.[4]
3.2. Materials and Reagents
-
Purified recombinant human PDE enzyme (e.g., PDE4B)
-
This compound
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Cyclic Adenosine Monophosphate (cAMP) substrate
-
3-isobutyl-1-methylxanthine (IBMX) or Rolipram (for PDE4) as a positive control inhibitor
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
ATP
-
Protein Kinase A (PKA)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well microplates
-
Plate-reading luminometer
3.3. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[5] Perform serial dilutions in DMSO to create intermediate concentrations. The final concentration of DMSO in the assay wells should not exceed 1%.
-
Positive Control Stock Solution: Prepare a stock solution of IBMX (a broad-spectrum PDE inhibitor) or Rolipram (a PDE4-specific inhibitor) in DMSO.
-
PDE Enzyme Working Solution: Dilute the purified PDE enzyme to the desired concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
cAMP Substrate Solution: Prepare the cAMP substrate solution in PDE Assay Buffer at a concentration appropriate for the specific PDE isoform (typically at or below the Km value).
3.4. Assay Procedure
The following steps are for a single well. The procedure should be performed for all test concentrations, controls, and blanks.
-
Add Inhibitor: To each well of a 96-well plate, add 5 µL of the serially diluted this compound solution or control (DMSO for negative control, positive inhibitor for positive control).
-
Add PDE Enzyme: Add 20 µL of the diluted PDE enzyme solution to each well, except for the "No Enzyme" blank wells. Add 20 µL of PDE Assay Buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the cAMP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C or 37°C. The optimal time may vary depending on the enzyme activity.
-
Stop Reaction & Detect: Stop the PDE reaction and initiate the detection reaction according to the manufacturer's protocol for the chosen detection kit (e.g., add termination buffer followed by detection solution containing ATP and PKA).[4]
-
Measure Signal: After a final incubation period (typically 10-20 minutes), measure the luminescence using a plate-reading luminometer.
Experimental Workflow
The following diagram outlines the key steps in the phosphodiesterase inhibition assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug repurposing and structure-based discovery of new PDE4 and PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. This compound | Vasodilator | TargetMol [targetmol.com]
Application Notes and Protocols for Ethaverine Hydrochloride Administration in Animal Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct studies on the administration of Ethaverine Hydrochloride in animal models of hypertension were identified in the available literature. The following protocols and data are based on studies conducted with Drotaverine Hydrochloride , a structural analog of papaverine with a similar mechanism of action as a phosphodiesterase (PDE) inhibitor. Drotaverine serves as a relevant surrogate for estimating potential effects and designing initial studies with this compound. Researchers should consider this when adapting these protocols.
Introduction
This compound is a papaverine derivative known for its smooth muscle relaxant properties.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This cascade results in the relaxation of vascular smooth muscle, causing vasodilation and a potential reduction in blood pressure.[2][3] These characteristics make this compound a candidate for investigation in the context of hypertension.
These application notes provide a detailed framework for administering this compound (using Drotaverine Hydrochloride as a proxy) to animal models of hypertension, monitoring its effects, and understanding its mechanism of action.
Mechanism of Action: Signaling Pathway
This compound, as a PDE inhibitor, modulates vascular smooth muscle tone through the cAMP and cGMP signaling pathways. The anticipated mechanism is as follows:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits PDE enzymes within vascular smooth muscle cells.
-
Increased cAMP and cGMP: This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation.
-
Activation of Protein Kinases: Elevated cAMP and cGMP levels activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[2]
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA and PKG phosphorylate and inactivate MLCK.[4]
-
Reduced Intracellular Calcium: These kinases also contribute to a decrease in intracellular calcium levels.[4]
-
Smooth Muscle Relaxation and Vasodilation: The inhibition of MLCK and reduced calcium levels prevent the interaction of actin and myosin, resulting in smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.[2][4]
Experimental Protocols
Fructose-Induced Hypertension in Rats
This protocol is adapted from a study utilizing Drotaverine Hydrochloride in a fructose-induced hypertension model in Wistar rats.
Objective: To induce hypertension in rats through chronic fructose consumption.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
10% (w/v) Fructose solution in drinking water
-
Standard rat chow
-
Animal cages with water bottles and food hoppers
Procedure:
-
Acclimatize rats for one week with free access to standard chow and tap water.
-
After acclimatization, replace the drinking water of the experimental groups with a 10% fructose solution. The control group continues to receive tap water.
-
Provide all groups with free access to standard rat chow.
-
Maintain these conditions for a minimum of 6 weeks to allow for the development of hypertension.
-
Monitor the body weight and systolic blood pressure (SBP) of all rats weekly.
-
Consider a rat hypertensive when its SBP is ≥135 mmHg.
Administration of this compound (as Drotaverine Hydrochloride)
Objective: To administer the test compound to hypertensive rats.
Materials:
-
Hypertensive rats from the fructose-induced model
-
Drotaverine Hydrochloride (as a proxy for this compound)
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Once hypertension is established (week 6 onwards), divide the hypertensive rats into treatment and vehicle control groups.
-
Prepare fresh solutions of Drotaverine Hydrochloride in the vehicle daily.
-
Administer Drotaverine Hydrochloride or vehicle by oral gavage once daily for a specified treatment period (e.g., 4 weeks).
-
Suggested dosage groups based on the Drotaverine study:
-
Low Dose: 8 mg/kg/day
-
High Dose: 25 mg/kg/day
-
-
Continue to monitor SBP and body weight weekly throughout the treatment period.
Blood Pressure Measurement
Objective: To accurately measure systolic blood pressure in conscious rats.
Materials:
-
Non-invasive tail-cuff blood pressure measurement system
-
Rat restrainers
-
Warming chamber or platform
Procedure:
-
Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before commencing measurements to minimize stress-induced blood pressure elevation.
-
On the day of measurement, place the rat in a warming chamber or on a warming platform (32-34°C) for 10-15 minutes to increase blood flow to the tail.
-
Place the rat in the restrainer and fit the tail-cuff and sensor to the base of the tail.
-
Record at least 5-7 consecutive and consistent blood pressure readings.
-
Discard the first reading and average the remaining values to obtain the final SBP for that time point.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from animal acclimatization to data analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Drotaverine Hydrochloride on Systolic Blood Pressure (SBP) in Fructose-Induced Hypertensive Rats
| Group | Treatment | SBP at Week 6 (mmHg) | SBP at Week 10 (mmHg) | Change in SBP (mmHg) |
| 1 | Control (Normal) | ~120 | ~120 | No significant change |
| 2 | Hypertensive (Vehicle) | ≥135 | Remains elevated | No significant change |
| 3 | Low Dose | ≥135 | Significantly lower than Group 2 | Significant decrease |
| 4 | High Dose | ≥135 | Significantly lower than Group 2 | Significant decrease |
| 5 | Positive Control (e.g., Amlodipine 10 mg/kg/day) | ≥135 | Significantly lower than Group 2 | Significant decrease |
Data presented in this table is illustrative and based on expected outcomes from the Drotaverine Hydrochloride study.
Safety and Toxicology
While comprehensive toxicological data for this compound in hypertensive models is not available, general safety information can be inferred from related compounds.
Table 2: Acute Toxicity Data
| Compound | Animal | Route | LD50 |
| This compound | Mouse | Intravenous | 86 mg/kg |
| Papaverine Hydrochloride | Rat | Oral | 360 mg/kg |
Researchers must conduct their own safety and toxicology assessments for this compound before and during their studies.
Conclusion
The protocols and data presented provide a robust starting point for investigating the antihypertensive effects of this compound in animal models. By leveraging the findings from studies on its structural and functional analog, Drotaverine Hydrochloride, researchers can design well-controlled experiments to evaluate its therapeutic potential. Careful consideration of the chosen animal model, dosage, and methods of measurement will be crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Ethaverine Hydrochloride in Microsurgery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ethaverine Hydrochloride as a vasodilator in microsurgery research. This document details its mechanism of action, protocols for experimental use, and relevant quantitative data to aid in study design and execution.
Introduction
This compound is a papaverine derivative known for its smooth muscle relaxant properties, making it a valuable tool for inducing vasodilation in microsurgical research.[1][2] Its primary application in this context is to counteract vasospasm, a common complication during microvascular anastomosis, thereby improving vessel patency and blood flow. Understanding its pharmacological profile and having standardized protocols are crucial for its effective and reproducible use in experimental settings.
Mechanism of Action
This compound induces vasodilation through a multi-faceted mechanism primarily targeting vascular smooth muscle cells (VSMCs).
-
Phosphodiesterase (PDE) Inhibition : The principal mechanism is the inhibition of phosphodiesterase (PDE) enzymes within VSMCs.[1] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated levels of these cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[1]
-
L-type Calcium Channel Inhibition : Ethaverine also directly inhibits L-type calcium channels in VSMCs.[2] This action blocks the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction. By reducing intracellular calcium levels, Ethaverine further contributes to vasorelaxation.[2]
Signaling Pathway of this compound-Induced Vasodilation
References
Ethaverine Hydrochloride: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethaverine Hydrochloride in cell viability assays. This compound, a papaverine derivative, has been identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key regulator of cell proliferation and survival.[1][2] This document offers detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines, along with data on its efficacy and insights into its mechanism of action.
Mechanism of Action
This compound exerts its effects on cell viability primarily through the inhibition of CDK5.[1][2] CDK5 is a proline-directed serine/threonine kinase that, when dysregulated, is implicated in the progression of several cancers. Inhibition of CDK5 by this compound disrupts downstream signaling pathways that are crucial for cell cycle progression and the suppression of apoptosis. This leads to cell cycle arrest and programmed cell death in cancer cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the viability of various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 11 | [1] |
| H1299 | Non-Small Cell Lung Cancer | Not specified | [1] |
| PC9 | Non-Small Cell Lung Cancer | Not specified | [1] |
Table 2: Inhibition of A549 Cell Proliferation by this compound (11 µM)
| Treatment Duration | Inhibition of Proliferation (%) | Citation |
| 24 hours | 28 ± 5.8 | [1] |
| 48 hours | 39 ± 9.5 | [1] |
| 72 hours | 50 ± 8.6 | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound induces cell cycle arrest and apoptosis in cancer cells. Ethaverine inhibits CDK5, leading to downstream effects on cell cycle and apoptotic machinery.
This compound Signaling Pathway
Experimental Protocols
Cell Viability Assay using MTT
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute with serum-free medium to desired concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use the blank control to zero the reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Experimental Workflow
The following diagram outlines the general workflow for a cell viability assay with this compound treatment.
Cell Viability Assay Workflow
References
- 1. Ethaverine and Papaverine Target Cyclin-Dependent Kinase 5 and Inhibit Lung Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethaverine and Papaverine Target Cyclin-Dependent Kinase 5 and Inhibit Lung Cancer Cell Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethaverine Hydrochloride solubility issues in physiological buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Ethaverine Hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is reported to have high solubility in water, up to 100 mg/mL (231.5 mM), and is also soluble in DMSO at 45 mg/mL (104.18 mM)[1]. However, its solubility in physiological buffers can be significantly influenced by the pH of the solution.
Q2: Why might I be observing precipitation of this compound in my physiological buffer at a neutral pH (e.g., pH 7.4)?
Q3: How does the pH of the buffer impact the solubility of this compound?
The solubility of this compound is pH-dependent.
-
Acidic pH (below pKa): In acidic solutions, the tertiary amine group of Ethaverine is protonated, forming the more soluble hydrochloride salt.
-
Neutral to Basic pH (around and above pKa): As the pH approaches and surpasses the pKa, the equilibrium shifts towards the unprotonated, less soluble free base, potentially causing precipitation.
Q4: Which physiological buffer should I choose for my experiments?
The choice of buffer can impact solubility. While specific data for this compound in various physiological buffers is limited, here are some general considerations:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, but be aware of the potential for precipitation at or near physiological pH.
-
TRIS Buffer: Another common buffer, it is important to ensure the pH is adjusted correctly and to monitor for any signs of precipitation.
It is always recommended to perform a small-scale solubility test in your chosen buffer at the desired concentration and temperature before proceeding with your main experiment.
Troubleshooting Guide
If you are experiencing solubility issues with this compound in your physiological buffer, consider the following troubleshooting steps:
Problem: Precipitation is observed upon dissolving this compound in a physiological buffer (e.g., PBS, pH 7.4).
Potential Cause: The pH of the buffer is near or above the pKa of Ethaverine, leading to the formation of the less soluble free base.
Solutions:
-
Lower the pH of the Buffer: If your experimental conditions allow, acidifying the buffer slightly can increase the proportion of the more soluble protonated form of Ethaverine.
-
Prepare a Concentrated Stock in an Acidified Solvent: Dissolve the this compound in a small amount of acidified water or a co-solvent like DMSO, and then dilute it into your physiological buffer. This can help maintain solubility.
-
Use a Co-solvent: For in vitro studies, consider using a small percentage (e.g., <1%) of a water-miscible organic solvent such as DMSO or ethanol in your final buffer solution to aid in solubility. Be sure to include a vehicle control in your experiments.
-
Sonication: Gentle sonication can help to dissolve the compound, especially when preparing stock solutions[1].
-
Heating: Gentle warming of the solution may aid in dissolution, but be cautious of potential degradation of the compound at elevated temperatures. Always check for stability after heating.
Problem: The solution is initially clear but becomes cloudy over time.
Potential Cause: Slow precipitation of the free base as the solution equilibrates.
Solutions:
-
Re-evaluate the Final Concentration: You may be working at a concentration that is above the thermodynamic solubility of Ethaverine in your specific buffer and conditions. Consider lowering the final concentration.
-
Perform a Solubility Study: Conduct a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration under your experimental conditions.
Quantitative Data Summary
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Water | 100 | 231.5 | [1] |
| DMSO | 45 | 104.18 | [1] |
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Physiological buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 198 µL of the physiological buffer to each well of the microplate.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly by pipetting up and down. This will give a final concentration of 100 µM.
-
Perform serial dilutions across the plate to create a range of concentrations.
-
Incubate the plate at room temperature for 1-2 hours on a plate shaker.
-
Measure the turbidity of each well using a plate reader at 620 nm or a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound (solid)
-
Physiological buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detection method (e.g., UV)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the physiological buffer to the vial.
-
Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the vials to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility.
Visualizations
Caption: Experimental workflows for determining the kinetic and thermodynamic solubility of this compound.
References
Technical Support Center: Optimizing Ethaverine Hydrochloride Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ethaverine Hydrochloride dosage for in vivo rodent studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in second messengers leads to the relaxation of smooth muscles, making it a potent vasodilator and antispasmodic agent.[1][2]
2. What are the common research applications of this compound in rodent models?
Given its mechanism of action, this compound is primarily used in rodent models to study conditions related to vasospasm and smooth muscle contraction. This includes research in areas such as:
-
Peripheral and cerebral vascular diseases
-
Gastrointestinal and biliary tract spasms
-
Pulmonary hypertension
-
Ischemia-reperfusion injury
3. What is a recommended starting dosage for this compound in rats and mice?
Specific dosage information for this compound in rats and mice is limited in publicly available literature. However, based on studies with the structurally and functionally similar compound, Papaverine, a starting intravenous (IV) dose of 2 mg/kg has been used in mice to study effects on tumor oxygenation.[3] Due to the lack of direct data, it is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model and endpoint.
4. What are suitable vehicles for administering this compound to rodents?
This compound is soluble in water and DMSO. For intravenous administration, sterile isotonic saline (0.9% NaCl) is a commonly recommended vehicle for water-soluble compounds.[4] If using DMSO to dissolve the compound, it is critical to keep the final concentration of DMSO as low as possible (ideally below 5%) and to use a co-solvent like polyethylene glycol (PEG) or propylene glycol (PG) to improve solubility and reduce potential toxicity.[4][5]
5. What are the recommended administration routes and volumes for rodents?
The choice of administration route depends on the experimental design.
| Administration Route | Maximum Volume (Mouse) | Maximum Volume (Rat) | Notes |
| Intravenous (IV) - Bolus | 5 ml/kg[4] | 5 ml/kg[4] | Tail vein is the most common site. Warming the tail can help with vein dilation.[6] |
| Intraperitoneal (IP) | 10 ml/kg | 10 ml/kg | Faster absorption than subcutaneous. |
| Subcutaneous (SC) | 10 ml/kg | 5 ml/kg | Slower absorption. |
| Oral (PO) - Gavage | 10 ml/kg | 10 ml/kg | Ensures accurate dosing. |
Source: Adapted from Boston University IACUC Guidelines.[4]
Troubleshooting Guide
Issue 1: Difficulty with Intravenous Injection
-
Problem: Trouble locating or successfully injecting into the tail vein.
-
Solution:
-
Proper Restraint: Use an appropriate restraint device to keep the animal calm and the tail accessible.
-
Vein Dilation: Warm the tail using a heat lamp or warm water (38-40°C) to increase blood flow and make the veins more prominent.[6]
-
Proper Technique: Use a new, sharp, small-gauge needle (e.g., 27-30G for mice). Insert the needle bevel-up at a shallow angle. A successful injection will have no resistance and no bleb formation.
-
Issue 2: Precipitation of the Compound During Formulation or Injection
-
Problem: this compound precipitates out of solution.
-
Solution:
-
Check Solubility: this compound is reported to be soluble in water (100 mg/mL) and DMSO (45 mg/mL).[7] Sonication may be required to aid dissolution.
-
Vehicle Composition: If using a co-solvent system (e.g., DMSO/saline), ensure the final concentration of the organic solvent is not high enough to cause precipitation when it comes into contact with aqueous solutions or blood. Prepare the formulation by slowly adding the saline to the DMSO stock while vortexing.
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment to minimize the risk of degradation or precipitation over time.
-
Issue 3: Adverse Effects Observed in Animals Post-Injection
-
Problem: Animals appear lethargic, have difficulty breathing, or show signs of distress after administration.
-
Potential Causes & Solutions:
-
Rapid Injection: A rapid intravenous injection can lead to cardiovascular shock. Administer the solution slowly over 1-2 minutes.
-
High Dose: The observed effects may be due to an overdose. Reduce the dosage in subsequent experiments.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can cause adverse effects.[4] Ensure the final vehicle composition is well-tolerated. Consider running a vehicle-only control group to rule out solvent effects.
-
Hypotension: As a vasodilator, this compound can cause a drop in blood pressure.[7] Monitor for signs of hypotension such as lethargy and pallor.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (27-30G)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, use a sonicator to aid dissolution.
-
Visually inspect the solution for any particulates. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
Draw the solution into sterile syringes for administration.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for adverse events.
References
- 1. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ucsb.edu [research.ucsb.edu]
- 3. pnas.org [pnas.org]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. This compound | Vasodilator | TargetMol [targetmol.com]
Preventing Ethaverine Hydrochloride precipitation in aqueous solutions
Welcome to the technical support center for Ethaverine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is the hydrochloride salt of Ethaverine, a derivative of papaverine.[1][2] It is a white crystalline powder and may be sensitive to light.[3] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | ~431.95 g/mol | [4] |
| Aqueous Solubility | 100 mg/mL (Sonication recommended) | [5] |
| DMSO Solubility | 45 mg/mL (Sonication recommended) | [5] |
| Appearance | White crystalline powder | [3] |
Q2: What is the pKa of Ethaverine and how does pH affect its solubility?
Q3: What is the primary mechanism of action of Ethaverine?
Ethaverine functions as a smooth muscle relaxant and vasodilator.[7] Its primary mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme.[3][8] This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers then activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn leads to a cascade of events causing smooth muscle relaxation.[9] Ethaverine is also known to inhibit L-type calcium channels.[7][10]
Troubleshooting Guide: Preventing Precipitation
Issue 1: Precipitation observed when preparing a simple aqueous solution.
-
Cause A: pH is too high. Ethaverine free base is insoluble in water.[3] If the pH of the aqueous solution is not sufficiently acidic, the hydrochloride salt can convert to the free base, which will then precipitate.
-
Solution A: Adjust the pH of your aqueous solution to an acidic range (e.g., pH 3-5) using a suitable buffer (e.g., citrate or acetate buffer) before adding the this compound. Verify the final pH after dissolution.
-
Cause B: Concentration exceeds solubility. While the reported solubility is high, dissolution kinetics can be slow.
-
Solution B: Use sonication to aid dissolution as recommended.[5] Gently warming the solution may also help, but be cautious of potential degradation if the compound is heat-sensitive. Prepare the solution at a concentration below the saturation point.
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
-
Cause: This is a common phenomenon known as "solvent-shift" precipitation. This compound is more soluble in DMSO than in aqueous buffers.[5] When the DMSO stock is diluted into the aqueous phase, the overall solvent environment becomes less favorable for solubility, causing the compound to precipitate.
-
Solution 1: Slow Dilution with Vigorous Stirring. Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This allows for rapid dispersion and minimizes localized high concentrations that can initiate precipitation.
-
Solution 2: Use of Co-solvents or Surfactants in the Aqueous Phase. Incorporate a co-solvent (e.g., PEG300, ethanol) or a surfactant (e.g., Tween 80) into your aqueous buffer before adding the DMSO stock. These excipients can help to maintain the solubility of the compound. An example formulation for in vivo use is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[5]
-
Solution 3: Reduce the Final Concentration. If possible, work with a lower final concentration of this compound in the aqueous solution.
Issue 3: The prepared aqueous solution is initially clear but becomes cloudy or shows precipitation over time.
-
Cause A: Temperature Changes. Solubility is often temperature-dependent. If a solution was prepared with gentle heating and then cooled to room temperature or refrigerated, the solubility may decrease, leading to precipitation.
-
Solution A: Store the solution at the temperature at which it will be used. If it must be stored cold, you may need to gently warm and sonicate it to redissolve any precipitate before use. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C.[5] For frequent use, solutions may be stored at 4°C for up to a week, but their stability should be monitored.[5]
-
Cause B: pH Instability. The pH of an unbuffered aqueous solution can change over time due to absorption of atmospheric CO2, which can lead to precipitation.
-
Solution B: Prepare your solutions using a suitable acidic buffer to maintain a stable pH.
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound
This protocol aims to prepare a 10 mg/mL stock solution.
-
Prepare a 0.1 M Citrate Buffer (pH 4.0):
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.0 is reached.
-
-
Dissolution of this compound:
-
Weigh the desired amount of this compound powder.
-
In a volumetric flask, add approximately 80% of the final volume of the citrate buffer.
-
While stirring, slowly add the this compound powder.
-
Place the flask in a sonicator bath and sonicate until the powder is completely dissolved. This may take 10-15 minutes.
-
Once dissolved, add the citrate buffer to the final volume.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
-
Storage:
-
Store the solution at 4°C for short-term use (up to one week). For longer-term storage, aliquot into smaller volumes and store at -20°C or -80°C.[5]
-
Protocol 2: Dilution of a DMSO Stock Solution into an Aqueous Buffer with Co-solvent
This protocol is for preparing a final solution with <1% DMSO.
-
Prepare a High-Concentration DMSO Stock:
-
Dissolve this compound in 100% DMSO to a concentration of, for example, 50 mg/mL. Sonication can be used to aid dissolution.[5]
-
-
Prepare the Final Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., PBS or a specific cell culture medium).
-
To this buffer, add a co-solvent such as PEG300 to a final concentration of 10-20%. The addition of a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can also be beneficial.
-
-
Dilution:
-
Vigorously stir the aqueous buffer containing the co-solvent.
-
Using a pipette, add the DMSO stock solution drop by drop into the vortex of the stirred buffer.
-
Continue stirring for at least 5 minutes after the addition is complete to ensure homogeneity.
-
-
Final Use:
-
Use the freshly prepared solution immediately for your experiment.[5] Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.
-
Quantitative Data on Solubility Enhancement Strategies
Specific quantitative data on the solubility of this compound in various co-solvent systems is limited in the literature. The following table provides illustrative examples of how different formulation strategies can enhance the solubility of poorly water-soluble weak bases. Researchers should perform their own solubility studies to determine the optimal conditions for their specific experimental needs.
| Formulation Strategy | Example Excipient(s) | Expected Outcome on Ethaverine HCl Solubility | Rationale |
| pH Adjustment | Citrate Buffer (pH 3-5) | Significant Increase | As a weak base, Ethaverine is protonated and more soluble at acidic pH. |
| Co-solvents | PEG400, Ethanol, Propylene Glycol | Moderate to High Increase | These water-miscible organic solvents can reduce the polarity of the aqueous medium, improving the solubility of hydrophobic molecules.[11] |
| Surfactants | Tween 80, Poloxamer 188 | Moderate Increase | Above their critical micelle concentration, surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[6] |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High Increase | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with drug molecules, enhancing their solubility.[12][13] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own validation and optimization experiments for your specific application.
References
- 1. Ethaverine | C24H29NO4 | CID 3280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C24H30ClNO4 | CID 5702159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Vasodilator | TargetMol [targetmol.com]
- 6. pH-Solubility profile of papaverine hydrochloride and its relationship to the dissolution rate of sustained-release pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethaverine and Papaverine Target Cyclin-Dependent Kinase 5 and Inhibit Lung Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. ajptonline.com [ajptonline.com]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Ethaverine Hydrochloride Efficacy in Ex Vivo Tissue Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethaverine Hydrochloride in ex vivo tissue models. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in smooth muscle tissue?
A1: this compound exhibits a dual mechanism of action to induce smooth muscle relaxation. Primarily, it acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn phosphorylate downstream targets that promote muscle relaxation.[1] Secondly, this compound functions as an L-type calcium channel blocker, reducing the influx of extracellular calcium into the smooth muscle cells, which is a critical step for contraction.[3][4]
Q2: What are the most common ex vivo tissue models used to assess the efficacy of this compound?
A2: Common ex vivo models include isolated vascular smooth muscle preparations, such as aortic rings, and visceral smooth muscle preparations, like intestinal (e.g., ileum, duodenum) or tracheal strips.[5][6][7] These models are valuable for studying the direct effects of this compound on smooth muscle contractility.
Q3: What is a typical effective concentration range for this compound in ex vivo experiments?
A3: The effective concentration of this compound can vary depending on the tissue type and the contractile agent used. However, based on available literature for similar compounds and its known mechanisms, a concentration range of 1 µM to 100 µM is a reasonable starting point for generating a dose-response curve. For instance, studies on the related compound papaverine have shown effects in the micromolar range.
Q4: How should I prepare a stock solution of this compound for my ex vivo experiments?
A4: this compound is soluble in water.[8] To prepare a stock solution, dissolve the desired amount of this compound powder in distilled water or a physiological salt solution (e.g., Krebs-Henseleit buffer) to create a concentrated stock (e.g., 10 mM or 1 mM). This stock solution can then be serially diluted to the final desired concentrations in the organ bath. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Q5: What is a suitable vehicle for dissolving this compound?
A5: As this compound is water-soluble, the recommended vehicle is the same physiological salt solution used for your tissue preparation (e.g., Krebs-Henseleit or Tyrode's solution).[3] This avoids introducing confounding variables from organic solvents like DMSO.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable relaxation response to this compound. | 1. Tissue Desensitization: Prolonged exposure to contractile agents can lead to receptor desensitization. 2. Incorrect Concentration: The concentrations of this compound used may be too low. 3. Tissue Viability: The tissue may have lost its viability during preparation or the experiment. 4. Degraded Compound: The this compound solution may have degraded. | 1. Ensure a stable and reproducible pre-contraction phase before adding Ethaverine. Wash the tissue thoroughly between applications of contractile agents. 2. Perform a dose-response curve with a wider concentration range (e.g., 100 nM to 1 mM). 3. Check tissue viability at the end of the experiment by inducing a maximal contraction with a known agent (e.g., high KCl solution). 4. Prepare fresh this compound solutions for each experiment. |
| High variability in relaxation responses between tissues. | 1. Inconsistent Tissue Preparation: Differences in tissue size, orientation, or damage during dissection. 2. Variable Pre-contraction Levels: Inconsistent tension levels before the addition of Ethaverine. 3. Temperature or pH Fluctuations: Instability in the organ bath environment. | 1. Standardize the dissection and mounting procedure to ensure uniformity of tissue preparations. 2. Allow tissues to equilibrate and achieve a stable pre-contraction plateau before adding the drug. Normalize relaxation responses to the pre-contraction tension. 3. Continuously monitor and maintain the temperature (typically 37°C) and pH (typically 7.4) of the physiological salt solution. |
| Precipitation of this compound in the organ bath. | 1. Supersaturation: The concentration of this compound exceeds its solubility in the buffer. 2. Interaction with Buffer Components: Potential interaction with components of the physiological salt solution, although unlikely for the hydrochloride salt in standard buffers. | 1. Ensure the stock solution is fully dissolved before adding it to the organ bath. If using high concentrations, consider gentle warming or sonication of the stock solution. 2. Prepare the physiological salt solution fresh and ensure all components are fully dissolved before use. |
| Tachyphylaxis (diminishing response with repeated administration). | 1. Receptor Downregulation or Desensitization: Although less common for its primary mechanisms, repeated stimulation can sometimes lead to reduced responsiveness. 2. Depletion of Intracellular Messengers: Potential depletion of signaling molecules involved in the relaxation pathway. | 1. Increase the washout period between successive administrations of Ethaverine. 2. Design experiments to use a cumulative dose-response protocol rather than repeated individual doses on the same tissue preparation. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from ex vivo experiments with this compound. Actual values should be determined experimentally.
Table 1: Hypothetical Dose-Response Data for this compound on Pre-contracted Rat Aortic Rings
| Ethaverine HCl Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 65.4 ± 4.2 |
| 30 | 85.1 ± 2.9 |
| 100 | 98.6 ± 1.3 |
Table 2: Hypothetical EC50 and Emax Values for this compound in Different Ex Vivo Models
| Tissue Model | Pre-contracting Agent | EC50 (µM) | Emax (%) |
| Rat Aorta | Phenylephrine (1 µM) | 8.5 | 99 |
| Guinea Pig Trachea | Carbachol (1 µM) | 12.2 | 95 |
| Rabbit Ileum | KCl (80 mM) | 6.8 | 100 |
Experimental Protocols
Protocol 1: Assessment of Vasodilatory Effect of this compound on Isolated Rat Aortic Rings
-
Tissue Preparation:
-
Euthanize a male Wistar rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution (Composition in g/L: NaCl 6.9, KCl 0.35, KH2PO4 0.16, MgSO4·7H2O 0.29, CaCl2 0.28, NaHCO3 2.1, Glucose 2.0).
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, contract the rings with 60 mM KCl. Once a stable plateau is reached, wash the rings to return to baseline. This confirms the viability of the tissue.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of a contractile agent (e.g., 1 µM Phenylephrine).
-
Once a stable contraction plateau is achieved, add this compound cumulatively to the organ bath to construct a dose-response curve (e.g., 100 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Protocol 2: Assessment of Antispasmodic Effect of this compound on Isolated Guinea Pig Ileum
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a segment of the ileum and place it in warm Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0).
-
Cut the ileum into 2-3 cm long segments.
-
-
Mounting:
-
Suspend each ileum segment in a 10 mL organ bath containing Tyrode's solution at 37°C, bubbled with air.
-
Connect one end to a tissue holder and the other to an isotonic transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 30-45 minutes under a resting tension of 1.0 g, with regular washes.
-
-
Experimental Procedure:
-
Induce sustained contractions with a contractile agent (e.g., 80 mM KCl or 1 µM Carbachol).
-
Once a stable contraction is achieved, add this compound in a cumulative manner to the organ bath.
-
Record the resulting relaxation.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the induced contraction for each concentration of this compound.
-
Determine the EC50 and Emax values.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for aortic ring vasodilation assay.
Caption: Troubleshooting logic for lack of response.
References
- 1. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of phenylephrine on beta-adrenoceptors in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adventitious redox-active metals in Krebs-Henseleit buffer can contribute to Langendorff heart experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Addressing Ethaverine Hydrochloride off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethaverine Hydrochloride. Our aim is to help you identify and address potential off-target effects in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of this compound?
This compound is primarily known as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] However, it has well-documented off-target effects, most notably the blockade of L-type calcium channels.[3] More recently, Ethaverine has also been identified as an allosteric modulator of Cyclin-Dependent Kinase 5 (CDK5).[1][4][5]
Q2: What are the reported IC50 and Ki values for Ethaverine's off-target activities?
The potency of Ethaverine's off-target effects has been quantified in several studies. These values are crucial for determining the potential for off-target activity at the concentrations used in your experiments.
| Target | Assay Type | Value | Species/Cell Type | Reference |
| L-type Calcium Channels | Inhibition of channel open probability | EC50 ≈ 1 µM | Porcine cardiac muscle | [3] |
| Inhibition of [3H]nitrendipine binding | Ki ≈ 8.5 µM | Cardiac sarcolemma | [3] | |
| Inhibition of [3H]diltiazem binding | Ki ≈ 1-2 µM | Cardiac sarcolemma | [3] | |
| Inhibition of [3H]verapamil binding | Ki ≈ 1-2 µM | Cardiac sarcolemma | [3] | |
| Catecholamine Secretion | Inhibition of K+-induced secretion | IC50 ≈ 2 µM | PC12 cells | |
| Inhibition of K+-induced intracellular Ca2+ increase | IC50 ≈ 2 µM | PC12 cells | ||
| CDK5 | Inhibition of A549 cell proliferation | IC50 ≈ 10.6 µM | A549 cells | [4] |
Q3: My cells are showing a decrease in intracellular calcium upon Ethaverine treatment, which is unexpected. What could be the cause?
This is a classic indicator of Ethaverine's off-target effect on L-type calcium channels.[3] Ethaverine can directly inhibit these channels, leading to a reduction in calcium influx. This effect is independent of its PDE inhibitory action. Refer to the Troubleshooting Guide below for experimental steps to confirm this.
Q4: I am observing effects on cell cycle or proliferation that are not easily explained by PDE inhibition. What other target might be involved?
Recent research has identified Cyclin-Dependent Kinase 5 (CDK5) as a target of Ethaverine.[1][4][5] Inhibition of CDK5 can impact cell proliferation and migration.[1][4][5] If you observe such effects, it is worth investigating the potential involvement of CDK5 in your experimental system.
Troubleshooting Guides
This section provides detailed experimental workflows to help you dissect the on-target and off-target effects of this compound in your cellular assays.
Guide 1: Distinguishing Between PDE Inhibition and L-type Calcium Channel Blockade
If you observe unexpected cellular responses that could be attributed to either changes in cyclic nucleotide signaling or calcium homeostasis, this guide will help you differentiate between these two mechanisms.
Experimental Workflow:
Caption: Troubleshooting workflow to differentiate between PDE inhibition and calcium channel blockade.
Detailed Methodologies:
-
Measurement of Intracellular cAMP/cGMP:
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cyclic nucleotide degradation, if necessary for your assay.
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells and use a commercially available cAMP or cGMP enzyme immunoassay (EIA) or a FRET-based biosensor to quantify the cyclic nucleotide levels.[6][7]
-
Compare the results to a vehicle-treated control. An increase in cAMP/cGMP would be consistent with PDE inhibition.
-
-
Measurement of Intracellular Calcium Concentration:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.[8][9][10]
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence readings using a fluorescence plate reader or microscope.
-
Add this compound and monitor the change in fluorescence over time.
-
A decrease in intracellular calcium, particularly in response to a depolarizing stimulus (e.g., high potassium), would suggest L-type calcium channel blockade.
-
-
Use of Pharmacological Controls:
-
To confirm PDE inhibition: Co-treat cells with Ethaverine and a known PDE activator. If the observed phenotype is due to PDE inhibition, the activator should either mimic or enhance the effect.
-
To confirm calcium channel blockade: Co-treat cells with Ethaverine and an L-type calcium channel agonist (e.g., Bay K8644). If the phenotype is caused by calcium channel blockade, the agonist should rescue or reverse the effect.
-
Guide 2: Investigating Potential CDK5 Involvement
If your experimental results point towards effects on cell cycle, proliferation, or migration that are not explained by PDE or calcium signaling, consider the following workflow.
Experimental Workflow:
Caption: Workflow to investigate the involvement of CDK5 in Ethaverine's effects.
Detailed Methodologies:
-
CDK5 Knockdown:
-
Transfect your cells with a validated siRNA targeting CDK5 or a non-targeting control siRNA.[1]
-
After 24-48 hours, confirm CDK5 knockdown by Western blot or qPCR.
-
Treat both the CDK5 knockdown and control cells with this compound.
-
Assess the cellular phenotype of interest (e.g., proliferation via a BrdU assay, cell cycle analysis by flow cytometry).
-
A diminished effect of Ethaverine in the CDK5 knockdown cells would indicate that the observed phenotype is at least partially mediated by CDK5.[1]
-
Signaling Pathways Affected by Ethaverine
The following diagrams illustrate the primary and off-target signaling pathways of this compound.
Caption: Ethaverine's primary mechanism of action via PDE inhibition.
Caption: Ethaverine's off-target effect on L-type calcium channels.
Caption: Ethaverine's off-target effect on CDK5.
By utilizing the information and protocols provided in this technical support center, researchers can more effectively design their experiments, interpret their results, and account for the potential off-target effects of this compound.
References
- 1. Ethaverine and Papaverine Target Cyclin-Dependent Kinase 5 and Inhibit Lung Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethaverine and Papaverine Target Cyclin-Dependent Kinase 5 and Inhibit Lung Cancer Cell Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
Ethaverine Hydrochloride degradation pathways and how to avoid them
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of Ethaverine Hydrochloride and strategies to mitigate them during experimental procedures. The information presented is primarily based on studies of its close structural analog, papaverine, due to the limited availability of direct degradation data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the behavior of the structurally similar compound papaverine, this compound is most susceptible to degradation via oxidation and photolysis .[1][2][3][4] Hydrolytic degradation under strongly acidic or alkaline conditions may also occur, although this is generally less significant for this class of compounds compared to oxidation and photodegradation.
Q2: What are the expected degradation products of this compound?
A2: Extrapolating from papaverine studies, the initial oxidation of Ethaverine would likely yield Ethaverinol and Ethaveraldine. Further oxidation and photochemical reactions could lead to more complex structures, such as a tetraethoxy-oxo-indolo-isoquinolinylium salt.[2][5]
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, it is crucial to protect this compound from light and oxygen. This can be achieved by:
-
Storage: Store solid this compound at or below -15°C in a well-sealed container.[6] For solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C or below.
-
Inert Atmosphere: When preparing solutions or conducting experiments, purging with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative degradation.
-
Light Protection: Use amber-colored vials or wrap experimental containers in aluminum foil to protect samples from light exposure.[3]
-
Antioxidants: The use of antioxidants in formulations could potentially reduce oxidative degradation, though specific antioxidants for this compound have not been extensively studied.
-
pH Control: Maintaining a pH around the point of maximum stability (for many hydrochloride salts, this is in the acidic range) can help to minimize hydrolysis if it is a concern for your specific experimental conditions.
Q4: Are there any visual indicators of this compound degradation?
A4: Yes. Degradation of papaverine solutions is often accompanied by a color change, progressing from colorless to yellowish and eventually brownish upon significant degradation.[3] A similar color change would be expected for this compound solutions. Any observed precipitation may also indicate the formation of insoluble degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | - Review sample preparation and storage procedures to ensure protection from light and oxygen.- Perform a forced degradation study to identify the retention times of potential degradation products.- Use a validated stability-indicating HPLC method. |
| Discoloration (yellowing/browning) of solution | Oxidative and/or photolytic degradation | - Prepare fresh solutions and protect them from light and air.- Store solutions at recommended low temperatures.- Consider purging solutions with an inert gas. |
| Loss of potency/inconsistent results | Degradation of the active pharmaceutical ingredient (API) | - Re-evaluate storage conditions of both solid material and solutions.- Prepare solutions fresh for each experiment.- Quantify the concentration of this compound before each critical experiment using a validated analytical method. |
| Precipitate formation in solution | Formation of insoluble degradation products or pH shift | - Confirm the pH of the solution.- Filter the solution through a suitable syringe filter before use.- Investigate the nature of the precipitate to determine if it is a degradant. |
Quantitative Data on Degradation
Table 1: Illustrative Photodegradation Kinetics of a Papaverine Analog Solution (20 mg/mL in Chloroform) Exposed to UV Light (254 nm)
| Condition | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) |
| No photoprotectant | 0.143 | 4.85 |
| With 0.10% Methyl 4-hydroxybenzoate | 0.028 | 24.75 |
This data is for papaverine hydrochloride and should be considered as an estimate for the potential behavior of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for an extended period (e.g., 7 days).
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (likely in the range of 230-280 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products are well-resolved from the parent drug peak.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation and degradation products of papaverine. Part II[1]: investigations on the photochemical degradation of papaverine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photooxidation of papaverine, papaverinol and papaveraldine in their chloroform solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of photooxidation of papaverine hydrochloride and its major photooxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostabilization of papaverine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Ethaverine Hydrochloride concentration for optimal PDE inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethaverine Hydrochloride for optimal phosphodiesterase (PDE) inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Ethaverine increases the intracellular concentrations of cAMP and cGMP, thereby modulating downstream cellular responses. While it is known to be a potent inhibitor of PDE4, its full selectivity profile across all PDE families is not extensively documented in publicly available literature.
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: this compound is soluble in water and DMSO.[1] For in vitro assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO, for example, 10 mM. This stock can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. For cellular assays, it is crucial to determine the tolerance of your specific cell line to DMSO.
Q3: What is a typical concentration range for this compound in a cell-based assay?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific PDE isoenzymes expressed. Based on available data for its effects in PC12 cells, concentrations in the low micromolar range (e.g., 1-10 µM) have been shown to elicit biological responses.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I determine the IC50 value of this compound for a specific PDE isoenzyme?
A4: You can determine the IC50 value by performing an in vitro PDE inhibition assay. A detailed protocol for a fluorescence polarization-based assay is provided in the "Experimental Protocols" section of this guide. This method measures the enzymatic activity of a specific PDE isoenzyme in the presence of varying concentrations of this compound.
Q5: Are there any known off-target effects of this compound?
A5: Ethaverine is structurally related to papaverine, a non-selective PDE inhibitor.[2] It is plausible that Ethaverine also inhibits multiple PDE isoenzymes to varying degrees. Additionally, at higher concentrations, it has been reported to interact with L-type calcium channels.[3] Researchers should consider these potential off-target effects when interpreting their results.
Data Presentation
| Compound | PDE Isoenzyme | Reported IC50 (µM) | Reference |
| Ethaverine | PDE4 | ~1.4 | [1] |
| Papaverine | PDE10A | 0.019 | [4] |
| Papaverine | General PDE | Broad inhibition | [5] |
Note: The provided data is for informational purposes and may not be directly comparable across different studies due to variations in experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway of PDE inhibition by Ethaverine.
Caption: Experimental workflow for determining IC50 of Ethaverine.
Experimental Protocols
In Vitro PDE Inhibition Assay using Fluorescence Polarization
This protocol describes a method to determine the IC50 value of this compound for a specific PDE isoenzyme using a fluorescence polarization (FP) assay.
Materials:
-
Purified recombinant human PDE enzyme of interest
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
100% DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in PDE assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 nM). Prepare a vehicle control containing the same final concentration of DMSO as the highest Ethaverine concentration.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 5 µL of each Ethaverine dilution or vehicle control to the appropriate wells.
-
Add 20 µL of diluted PDE enzyme to each well.
-
Include a "no enzyme" control (assay buffer only) and a "100% activity" control (vehicle control).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the fluorescently labeled substrate to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each Ethaverine concentration using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_100%_activity - FP_no_enzyme)])
-
Plot the percent inhibition against the logarithm of the Ethaverine concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations across the plate | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent.- Allow the plate to equilibrate to room temperature before reading. |
| Low signal or no enzyme activity | - Inactive enzyme- Incorrect assay buffer composition- Substrate degradation | - Verify enzyme activity with a known inhibitor.- Check the pH and ionic strength of the assay buffer.- Use fresh or properly stored substrate. |
| High background signal in "no enzyme" control | - Autohydrolysis of the substrate- Fluorescent contaminants in the assay components | - Reduce incubation time or temperature.- Use high-purity reagents and water. |
| IC50 value is significantly different from expected | - Incorrect concentration of Ethaverine stock solution- Ethaverine precipitation at high concentrations- Inappropriate incubation time | - Verify the concentration of the stock solution.- Check the solubility of Ethaverine in the assay buffer.- Optimize the incubation time to ensure the reaction is in the linear range. |
| Inconsistent results in cell-based assays | - Cell line variability or passage number- Mycoplasma contamination- Cytotoxicity of Ethaverine or DMSO | - Use cells within a consistent passage number range.- Regularly test for mycoplasma contamination.- Perform a cytotoxicity assay to determine the non-toxic concentration range. |
References
- 1. This compound | MAO | TargetMol [targetmol.com]
- 2. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Effects of Ethaverine Hydrochloride on L-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethaverine Hydrochloride's effects on L-type calcium channels against other well-established L-type calcium channel blockers. Experimental data is presented to offer an objective analysis of its performance, alongside detailed methodologies for key validation experiments.
Introduction to this compound
This compound, a derivative of papaverine, is traditionally known as a smooth muscle relaxant.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), ultimately causing vasodilation. However, emerging evidence reveals a direct inhibitory effect of Ethaverine on L-type calcium channels, suggesting a multi-faceted pharmacological profile. This guide explores this direct channel-blocking activity in comparison to other known L-type calcium channel antagonists.
Comparative Analysis of L-type Calcium Channel Blockers
The following table summarizes the inhibitory potency of this compound and other commonly used L-type calcium channel blockers. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values are presented to facilitate a direct comparison of their efficacy.
| Compound | Drug Class | Target Species/Tissue | Assay Type | IC50 / EC50 (µM) | Ki (µM) | Reference(s) |
| This compound | Papaverine Derivative | Porcine Cardiac Muscle | Single-Channel Patch Clamp | ~1 | - | [1] |
| This compound | PC12 Cells | Calcium Influx Assay | ~2 | - | [2] | |
| This compound | Cardiac Sarcolemma | Radioligand Binding | - | ~8.5 (Nitrendipine displacement) | [1] | |
| This compound | Cardiac Sarcolemma | Radioligand Binding | - | ~1-2 (Diltiazem/Verapamil displacement) | [1] | |
| Nifedipine | Dihydropyridine | Guinea Pig Ventricular Myocytes | Whole-Cell Patch Clamp | 0.3 | - | [3] |
| Nifedipine | Rat Cerebral Artery Myocytes | Whole-Cell Patch Clamp | 0.00185 (in 2mM Ba2+) | - | [4] | |
| Verapamil | Phenylalkylamine | Human Atrium | Whole-Cell Patch Clamp | 3.2 | - | [5] |
| Diltiazem | Benzothiazepine | Cone Photoreceptors | Electrophysiology | 4.9 (high affinity) | - | [6] |
| Diltiazem | Human Mesenteric Arterial Myocytes | Whole-Cell Patch Clamp | 20-51 | - | [7] | |
| Amlodipine | Dihydropyridine | Rat Aorta | Contraction Assay | 0.0019 | - | [8] |
| Amlodipine | Rabbit Skeletal Muscle | Radioligand Binding | 4.2 | - | [9] |
Experimental Protocols
Accurate validation of a compound's effect on L-type calcium channels is crucial. The following are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ionic current through the entire cell membrane, providing insights into the overall effect of a compound on the population of L-type calcium channels.
Objective: To determine the effect of this compound on L-type calcium channel currents in a voltage-clamped cell.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Glass micropipettes
-
Cell culture of interest (e.g., cardiomyocytes, smooth muscle cells)
-
External (bath) solution (in mmol/L): 140 NaCl, 6 KCl, 10 Glucose, 10 HEPES, 1.5 MgCl2, 1 CaCl2, pH 7.4.
-
Internal (pipette) solution (in mmol/L): 100 Cs-methanesulfonate, 40 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.75 MgCl2, pH 7.2.
-
This compound stock solution.
Procedure:
-
Prepare cells on coverslips suitable for recording.
-
Fabricate micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Position the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record currents at each concentration to determine the dose-dependent inhibitory effect.
-
Analyze the data to calculate the IC50 value.
Single-Channel Patch-Clamp Recording
This high-resolution technique allows for the observation of the activity of a single L-type calcium channel, providing detailed information on channel kinetics.
Objective: To investigate the mechanism of this compound's effect on the open probability and conductance of single L-type calcium channels.
Materials:
-
Same as for whole-cell patch-clamp.
-
Planar lipid bilayer setup (for reconstituted channels).
Procedure:
-
Form a cell-attached or excised-patch configuration on a cell membrane or a planar lipid bilayer containing reconstituted L-type calcium channels.
-
Apply a defined voltage protocol to activate the channel(s) in the patch.
-
Record the unitary currents corresponding to the opening and closing of a single channel.
-
Introduce this compound to the bath or pipette solution.
-
Record single-channel activity in the presence of the compound.
-
Analyze the data to determine changes in channel open probability, mean open time, and single-channel conductance.
Calcium Imaging Assay
This method visualizes changes in intracellular calcium concentration in response to channel activity, offering a functional readout of channel modulation.
Objective: To measure the effect of this compound on intracellular calcium influx through L-type calcium channels.
Materials:
-
Fluorescence microscope with a suitable camera.
-
Cell culture of interest.
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Depolarizing agent (e.g., high potassium solution).
-
This compound stock solution.
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images.
-
Stimulate the cells with a depolarizing agent to open L-type calcium channels and induce calcium influx.
-
Record the change in fluorescence intensity.
-
Pre-incubate a separate batch of cells with this compound.
-
Repeat the stimulation and recording in the presence of this compound.
-
Analyze the fluorescence data to quantify the inhibition of calcium influx.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of L-type calcium channel blockers and a typical experimental workflow for their validation.
Caption: L-type calcium channel blockade by Ethaverine and other antagonists.
Caption: Workflow for validating L-type calcium channel blockers.
Conclusion
The available data indicates that this compound exhibits a direct inhibitory effect on L-type calcium channels, in addition to its well-established role as a phosphodiesterase inhibitor. Its potency, as indicated by IC50 values in the low micromolar range, is comparable to some clinically used L-type calcium channel blockers, although generally less potent than dihydropyridines like Nifedipine and Amlodipine. The dual mechanism of action of Ethaverine presents an interesting profile for further investigation in drug development, particularly for conditions where both vasodilation and direct calcium channel modulation may be beneficial. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound.
References
- 1. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by ethaverine of catecholamine secretion through blocking L-type Ca2+ channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethaverine Hydrochloride vs. Verapamil: A Comparative Analysis of Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Ethaverine Hydrochloride and Verapamil as calcium channel blockers. The following sections detail their mechanisms of action, present supporting experimental data, and outline the methodologies used in key comparative studies.
Overview and Mechanism of Action
Both this compound and Verapamil function as inhibitors of L-type voltage-gated calcium channels, which are crucial in regulating calcium influx into smooth and cardiac muscle cells. However, their pharmacological profiles exhibit key differences.
Verapamil , a phenylalkylamine, is a well-established and relatively selective L-type calcium channel blocker.[1] Its therapeutic effects in conditions like hypertension, angina, and supraventricular tachyarrhythmias are primarily attributed to this action.[2][3] By blocking these channels, Verapamil reduces intracellular calcium concentration, leading to vasodilation, and decreased myocardial contractility and heart rate.[1]
This compound , a derivative of papaverine, demonstrates a dual mechanism of action. It not only inhibits L-type calcium channels but also functions as a phosphodiesterase (PDE) inhibitor.[4][5] Its calcium channel blocking activity is thought to occur via binding to the verapamil binding sites on the L-type calcium channel.[4] Additionally, its inhibition of PDE, particularly PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), further contributing to smooth muscle relaxation.[5]
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data for this compound and Verapamil, focusing on their potency as calcium channel blockers and, in the case of Ethaverine, as a phosphodiesterase inhibitor.
Table 1: Inhibition of L-type Calcium Channels
| Parameter | This compound | Verapamil |
| EC50 | ~1 µM (reduction of channel open probability)[4] | Not directly reported in a comparable study |
| IC50 | ~2 µM (inhibition of K+-induced intracellular Ca2+ increase) | 250 nM - 15.5 µM (general range for phenylalkylamines)[6] |
| Ki | 1-2 µM (inhibition of [3H]verapamil binding)[4] | Not applicable |
| ~8.5 µM (inhibition of [3H]nitrendipine binding)[4] |
Table 2: Inhibition of Phosphodiesterase (PDE)
| Parameter | This compound | Verapamil |
| IC50 (PDE4) | 0.41 - 2.46 µM | No significant activity reported |
Signaling Pathways
The distinct mechanisms of action of this compound and Verapamil are illustrated in the following signaling pathway diagrams.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Verapamil.
Single-Channel Recording of L-type Calcium Channels
This protocol is based on the methodology used to assess the direct effects of Ethaverine on L-type calcium channel activity.[4]
Objective: To measure the effect of the test compound on the open probability and unitary current amplitude of single L-type calcium channels.
Materials:
-
Planar lipid bilayer apparatus
-
Porcine cardiac muscle sarcolemma vesicles
-
Recording solution (e.g., 100 mM BaCl2)
-
Dihydropyridine agonist (e.g., (+)-202-791)
-
Activated alpha subunit of the stimulatory GTP-binding protein (Gsα)
-
Test compounds (this compound, Verapamil)
Procedure:
-
Incorporate porcine cardiac sarcolemma vesicles containing L-type calcium channels into a planar lipid bilayer.
-
Establish a holding potential of -60 mV.
-
Apply step depolarizations to a test potential of 0 mV to activate the channels.
-
Record unitary currents with BaCl2 as the charge carrier.
-
Enhance channel activity using a dihydropyridine agonist and Gsα.
-
Introduce the test compound at various concentrations to either side of the channel.
-
Record changes in channel open probability and unitary current amplitude.
-
Calculate the EC50 for the reduction in channel open probability.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol is a generalized procedure based on the use of Fura-2 fluorescence to measure changes in intracellular calcium.
Objective: To determine the effect of the test compound on intracellular calcium levels in response to a depolarizing stimulus.
Materials:
-
PC12 cells (or other suitable cell line)
-
Fura-2 AM fluorescent dye
-
High potassium stimulation buffer (e.g., 70 mM K+)
-
Physiological salt solution
-
Fluorescence spectrophotometer or imaging system
-
Test compounds (this compound, Verapamil)
Procedure:
-
Culture PC12 cells on appropriate plates.
-
Load the cells with Fura-2 AM dye.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with the test compound for a specified time (e.g., 1 minute).
-
Stimulate the cells with a high potassium solution to induce depolarization and calcium influx.
-
Measure the change in Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
Calculate the ratio of fluorescence intensities (340/380) to determine the relative change in [Ca2+]i.
-
Determine the IC50 for the inhibition of the increase in [Ca2+]i.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the L-type calcium channel.[4]
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the L-type calcium channel and to determine its inhibition constant (Ki).
Materials:
-
Cardiac sarcolemma membrane preparation
-
Radiolabeled ligand (e.g., [3H]nitrendipine, [3H]diltiazem, or [3H]verapamil)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
-
Test compounds (this compound)
Procedure:
-
Incubate the cardiac sarcolemma preparation with the radiolabeled ligand in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Conclusion
This compound and Verapamil are both effective blockers of L-type calcium channels. Verapamil appears to be a more potent and selective inhibitor of these channels. However, this compound possesses a dual mechanism of action, also inhibiting phosphodiesterase, which may offer a different therapeutic profile, particularly in conditions where smooth muscle relaxation is desired through multiple pathways. The choice between these two agents in a research or drug development context will depend on the desired selectivity and the relevance of the secondary PDE-inhibiting mechanism. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively delineate their relative potencies and therapeutic potentials.
References
- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 2. Verapamil - Wikipedia [en.wikipedia.org]
- 3. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ethaverine Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Ethaverine Hydrochloride against other smooth muscle relaxants. The information presented is intended to support research and drug development efforts by offering a clear, data-driven comparison of these compounds.
Introduction to this compound
This compound is a synthetic derivative of papaverine, an opium alkaloid. It is clinically used as a vasodilator and antispasmodic agent to relieve conditions associated with smooth muscle spasms, such as in the gastrointestinal and biliary tracts. Its therapeutic effects are primarily attributed to two key mechanisms: the inhibition of phosphodiesterases (PDEs) and the blockade of L-type calcium channels.
Comparative Analysis of Mechanisms of Action
This section compares the mechanism of action of this compound with three other smooth muscle relaxants: Papaverine, Drotaverine, and Alverine.
Phosphodiesterase (PDE) Inhibition
Ethaverine, Papaverine, and Drotaverine all exert their effects, at least in part, by inhibiting phosphodiesterases. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in smooth muscle relaxation. Inhibition of PDEs leads to an accumulation of cAMP and cGMP, resulting in the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation.
Papaverine is a non-selective PDE inhibitor.[1][2] Drotaverine is reported to be a selective inhibitor of phosphodiesterase 4 (PDE4).[3][4]
Table 1: Comparison of Phosphodiesterase Inhibition
| Compound | Selectivity | Reported IC50/EC50 Values |
| This compound | Non-selective (inferred from Papaverine) | Data from direct comparative studies not readily available. |
| Papaverine | Non-selective | Data varies across studies and PDE subtypes. |
| Drotaverine | PDE4 selective | EC50 as low as 3.0 μM in some cell-based assays.[5] |
| Alverine Citrate | Not a primary mechanism | N/A |
L-type Calcium Channel Blockade
Both Ethaverine and Drotaverine have been shown to block L-type voltage-gated calcium channels.[4][6][7][8] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By blocking these channels, these drugs directly reduce the intracellular calcium concentration available for contraction.
A study on porcine cardiac muscle L-type calcium channels found that ethaverine reduced the channel open probability with an EC50 of approximately 1 µM.[6] The same study reported that ethaverine inhibited the binding of [3H]nitrendipine, a dihydropyridine calcium channel blocker, with a Ki of approximately 8.5 µM, and the binding of [3H]diltiazem and [3H]verapamil with Ki values of 1-2 µM.[6] Another study on pregnant rat uterine membranes showed that drotaverine inhibited the specific binding of [3H]nitrendipine and [3H]diltiazem with IC50 values of 5.6 µM and 2.6 µM, respectively.[9]
Table 2: Comparison of L-type Calcium Channel Blockade
| Compound | Reported Ki / IC50 / EC50 Values |
| This compound | EC50 ≈ 1 µM (channel open probability)[6]Ki ≈ 8.5 µM ([3H]nitrendipine binding)[6]Ki ≈ 1-2 µM ([3H]diltiazem and [3H]verapamil binding)[6] |
| Papaverine | Also suggested to have direct actions on calcium channels, but quantitative data is less specific.[1] |
| Drotaverine | IC50 = 5.6 µM ([3H]nitrendipine binding)[9]IC50 = 2.6 µM ([3H]diltiazem binding)[9] |
| Alverine Citrate | May inhibit inactivation of L-type Ca2+ channels, but not a primary blocking mechanism.[10][11] |
Other Mechanisms
Alverine citrate appears to have a distinct mechanism of action compared to the other compounds. It is described as a direct smooth muscle relaxant.[12] Some evidence suggests that its effects may be mediated through the inhibition of the RhoA/Rho-kinase (ROCK) pathway, which would decrease the sensitivity of the contractile machinery to calcium.[10] Additionally, antagonism of the 5-HT1A receptor has been proposed as a mechanism for reducing visceral hypersensitivity.
Table 3: Summary of Primary Mechanisms of Action
| Compound | Primary Mechanism(s) |
| This compound | Phosphodiesterase Inhibition, L-type Calcium Channel Blockade |
| Papaverine | Phosphodiesterase Inhibition |
| Drotaverine | Phosphodiesterase 4 (PDE4) Inhibition, L-type Calcium Channel Blockade |
| Alverine Citrate | Direct Smooth Muscle Relaxation (possibly via Rho Kinase Inhibition), 5-HT1A Antagonism |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanism of action of these compounds.
Caption: PDE Inhibition Pathway for Smooth Muscle Relaxation.
Caption: L-type Calcium Channel Blockade and Inhibition of Contraction.
Caption: Proposed Rho Kinase Inhibition Pathway of Alverine.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the comparison of these compounds.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency of a compound against PDE enzymes.
General Protocol:
-
A purified preparation of a specific PDE isoform is incubated with its substrate, either cAMP or cGMP.
-
The test compound (e.g., Ethaverine, Papaverine, Drotaverine) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by adding a PDE inhibitor like IBMX.
-
The amount of remaining cAMP or cGMP, or the amount of product (AMP or GMP) formed, is quantified. This can be done using various methods, including:
-
Luminescence-based assays (e.g., PDE-Glo™): Remaining cyclic nucleotide drives a kinase reaction that depletes ATP, and the remaining ATP is measured via a luciferase-luciferin reaction.
-
Colorimetric assays: The phosphate released from the hydrolysis of the nucleotide monophosphate product is quantified using a reagent like malachite green.
-
Fluorescence polarization assays: A fluorescently labeled cyclic nucleotide is used as the substrate. The polarization of the fluorescence changes upon enzymatic cleavage.
-
-
The concentration of the compound that inhibits 50% of the PDE activity (IC50) is calculated from the dose-response curve.
L-type Calcium Channel Binding Assay
Objective: To determine the affinity of a compound for L-type calcium channels.
General Protocol:
-
A membrane preparation from a tissue rich in L-type calcium channels (e.g., cardiac muscle, uterine smooth muscle) is prepared.
-
The membranes are incubated with a radiolabeled ligand known to bind to a specific site on the L-type calcium channel (e.g., [3H]nitrendipine for the dihydropyridine site, [3H]diltiazem for the benzothiazepine site).
-
The test compound (e.g., Ethaverine, Drotaverine) is added at various concentrations to compete with the radioligand for binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Rho Kinase (ROCK) Activity Assay
Objective: To determine the inhibitory effect of a compound on ROCK activity.
General Protocol:
-
A purified, active ROCK enzyme (ROCK1 or ROCK2) or a cell/tissue lysate containing ROCK is used as the enzyme source.
-
The enzyme is incubated with a specific substrate for ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
ATP is added to initiate the phosphorylation of the substrate by ROCK.
-
The test compound (e.g., Alverine) is included at various concentrations.
-
The reaction is incubated for a specific time at an optimal temperature (e.g., 30°C).
-
The reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method, where a primary antibody specific to the phosphorylated form of the substrate is used, followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.
-
The IC50 value is determined from the dose-response curve.
Conclusion
This compound's mechanism of action is multifaceted, involving both the inhibition of phosphodiesterases and the blockade of L-type calcium channels. This dual action provides a robust mechanism for inducing smooth muscle relaxation. In comparison, Papaverine acts primarily through non-selective PDE inhibition, while Drotaverine shows selectivity for PDE4 and also blocks L-type calcium channels. Alverine presents a different mechanistic profile, likely acting as a direct smooth muscle relaxant through pathways that may involve Rho kinase inhibition.
The selection of a particular agent for therapeutic or research purposes will depend on the desired selectivity and the specific pathological condition being addressed. Further head-to-head comparative studies with standardized experimental protocols are needed to provide more precise quantitative comparisons of the potencies of these compounds at their respective molecular targets.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 5. Drotaverine - a Concealed Cytostatic! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Vasodilatory Effects of Ethaverine Hydrochloride and Nitroglycerin
For Immediate Release
This guide provides a detailed comparison of the vasodilatory properties of two significant compounds: Ethaverine Hydrochloride, a papaverine derivative, and Nitroglycerin, a well-established organic nitrate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound and Nitroglycerin are both potent vasodilators, yet they achieve this effect through distinct biochemical pathways. This compound primarily acts as a phosphodiesterase (PDE) inhibitor, increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and may also block L-type calcium channels.[1][2][3] Nitroglycerin, conversely, serves as a pro-drug for nitric oxide (NO), which directly stimulates guanylate cyclase to elevate cGMP levels, leading to smooth muscle relaxation.[4][5]
While direct comparative studies on the vasodilatory effects of this compound and Nitroglycerin are limited, data from studies on its parent compound, papaverine, indicate that Nitroglycerin is the more potent agent, while papaverine exhibits greater efficacy.[6][7]
Mechanisms of Action
This compound: A Dual-Action Vasodilator
This compound, a derivative of papaverine, induces vasodilation through a multi-faceted approach.[1] Its primary mechanism involves the non-specific inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an accumulation of intracellular second messengers, cAMP and cGMP.[1] The elevated levels of these cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively. These kinases phosphorylate downstream targets that ultimately decrease intracellular calcium concentrations and inhibit myosin light chain kinase (MLCK), preventing the phosphorylation of myosin and leading to smooth muscle relaxation and vasodilation.[1]
Furthermore, some studies suggest that Ethaverine may also contribute to vasodilation by directly inhibiting L-type calcium channels in vascular smooth muscle cells, further reducing the influx of calcium required for contraction.[3]
Nitroglycerin: A Nitric Oxide Donor
Nitroglycerin's vasodilatory effect is mediated by its conversion to nitric oxide (NO) within vascular smooth muscle cells.[4][5][8] This bioconversion is a critical step in its mechanism of action. Once formed, NO activates the enzyme soluble guanylate cyclase (sGC).[4][5] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The subsequent increase in intracellular cGMP concentration activates PKG, which in turn leads to a cascade of events including the dephosphorylation of myosin light chains and a reduction in intracellular calcium levels, culminating in vasodilation.[5]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Nitroglycerin.
Quantitative Comparison of Vasodilatory Effects
Direct comparative data for this compound and Nitroglycerin is scarce. However, a study comparing Nitroglycerin with Papaverine, the parent compound of Ethaverine, provides valuable insights into their relative potency and efficacy.
| Parameter | Papaverine (Ethaverine analogue) | Nitroglycerin | Reference |
| Potency (log(EC50)) | Less Potent | More Potent | [6][7] |
| Efficacy (% Relaxation) | 140.5 ± 6.7% | 110.8 ± 1.4% | [6][7] |
| Concentration for Onset | 10⁻⁸ M | 10⁻¹² M | [6][7] |
| Concentration for Max Effect | 10⁻³ M | 10⁻⁶ M | [6][7] |
Note: Data for Papaverine is used as a proxy for this compound. EC50 refers to the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following is a generalized protocol for comparing the vasodilatory effects of this compound and Nitroglycerin in an in vitro setting using isolated aortic rings.
Objective: To determine and compare the concentration-response curves of this compound and Nitroglycerin on pre-contracted isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
This compound
-
Nitroglycerin
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
For endothelium-denuded experiments, gently rub the intimal surface of the rings with a fine wire.
-
-
Experimental Setup:
-
Suspend the aortic rings in organ baths containing 20 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Apply an optimal resting tension (e.g., 2g) and allow the tissues to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a sustained contraction in the aortic rings using a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once the contraction has stabilized, cumulatively add increasing concentrations of either this compound or Nitroglycerin to the organ bath at regular intervals.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the drug concentration.
-
Calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal relaxation) for each drug.
-
Statistically compare the EC50 and Emax values of this compound and Nitroglycerin to determine differences in potency and efficacy.
-
Caption: In vitro vasodilation experiment workflow.
Conclusion
This compound and Nitroglycerin are effective vasodilators that operate through distinct and well-characterized signaling pathways. While Nitroglycerin demonstrates higher potency, the papaverine data suggests that Ethaverine may have a greater maximal effect. The choice between these agents in a research or clinical setting would depend on the desired onset of action, potency, and the specific vascular bed being targeted. The provided experimental protocol offers a standardized method for the direct comparison of these and other vasoactive compounds. Further head-to-head studies are warranted to fully elucidate the comparative vasodilatory profiles of this compound and Nitroglycerin.
References
- 1. Relative experimental coronary vasodilator potencies of papaverine and its ethyl analogue, ethaverine (diquinol, perparin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Comparative activity of ethaverine and papaverine on chronotropic and dromotropic cardiac functions in the anesthetized dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the vasodilatory effects of verapamil, papaverine and nitroglycerin on isolated rat aorta - Turkish Journal of Thoracic and Cardiovascular Surgery [tgkdc.dergisi.org]
- 7. A comparison of the vasodilatory effects of verapamil, papaverine and nitroglycerin on isolated rat aorta - Turkish Journal of Thoracic and Cardiovascular Surgery [tgkdc.dergisi.org]
- 8. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo comparison of Ethaverine Hydrochloride and Drotaverine
An Essential Guide for Researchers in Smooth Muscle Pharmacology
In the realm of smooth muscle relaxants, both Ethaverine Hydrochloride and Drotaverine have carved out significant therapeutic niches. While structurally related to papaverine, these agents exhibit distinct pharmacological profiles that warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective, data-supported in vivo comparison of this compound and Drotaverine, focusing on their mechanisms of action, efficacy in various models of smooth muscle spasm, pharmacokinetic profiles, and safety.
Mechanism of Action: A Tale of Two Phosphodiesterase Inhibitors
At the cellular level, both Ethaverine and Drotaverine exert their effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. However, their selectivity and additional mechanisms of action differ significantly.
Drotaverine is recognized as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme predominantly found in smooth muscle cells.[1] This selectivity is thought to contribute to its potent spasmolytic effects with a favorable cardiovascular safety profile.[2] By inhibiting PDE4, Drotaverine increases cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), the enzyme responsible for the phosphorylation of myosin and subsequent muscle contraction. The result is a dose-dependent relaxation of smooth muscle.
This compound , a derivative of papaverine, acts as a non-selective phosphodiesterase inhibitor, affecting various PDE isoenzymes.[3] This broad-spectrum inhibition also leads to increased intracellular cAMP and cGMP levels, promoting smooth muscle relaxation. Furthermore, in vitro studies have demonstrated that Ethaverine also functions as an L-type calcium channel blocker.[4] This dual mechanism—PDE inhibition and calcium channel blockade—contributes to its vasodilatory and spasmolytic properties by reducing the influx of extracellular calcium required for muscle contraction.
Signaling Pathway of Drotaverine and Ethaverine
Caption: Signaling pathways for Drotaverine and this compound leading to smooth muscle relaxation.
In Vivo Efficacy: A Comparative Overview
Direct in vivo comparative studies between this compound and Drotaverine are notably scarce in recent literature. However, by examining their performance in various clinical and preclinical models, an indirect comparison can be drawn.
Drotaverine: Robust Clinical Evidence
Drotaverine has been the subject of numerous clinical trials, demonstrating its efficacy in treating smooth muscle spasms across different organ systems.
-
Irritable Bowel Syndrome (IBS): In a randomized, double-blind, placebo-controlled study involving 180 IBS patients, Drotaverine hydrochloride (80 mg, three times daily for 4 weeks) was significantly more effective than placebo in reducing the frequency and severity of abdominal pain.[5][6][7] A significant improvement in stool frequency was also observed.[5][6] Another study comparing Drotaverine to Mebeverine in IBS patients found that Drotaverine led to a significantly greater reduction in pain severity, starting from day 3 of treatment.[8]
-
Augmentation of Labor: Several studies have highlighted the efficacy of Drotaverine in accelerating labor. In a double-blind, placebo-controlled trial with 100 primigravidas, intramuscular Drotaverine resulted in a mean 15% reduction in the duration of the first stage of labor and a 19% reduction in the second stage.[9] A more recent randomized controlled trial with 246 primigravidas showed a significantly shorter active phase of labor in the Drotaverine group compared to placebo (6.22 hours vs. 8.33 hours).[10]
-
Other Spasmodic Conditions: Drotaverine has also shown efficacy in renal and biliary colic, though comparative data with Ethaverine is unavailable.
This compound: Limited In Vivo Data
The in vivo efficacy data for this compound is primarily derived from older studies. A 1975 study in both humans and animals concluded that Ethaverine is an effective smooth muscle relaxant.[3][11] In patients with occlusive artery disease, it produced a significant increase in peripheral blood flow.[3][11] However, quantitative data from these studies that would allow for a direct comparison with Drotaverine's performance in specific spasm models is lacking.
Given that Ethaverine is a derivative of papaverine, its in vivo effects can be partly inferred from studies on its parent compound. Papaverine is a potent, non-specific vasodilator and smooth muscle relaxant.[12][13] It has been shown to inhibit contractions in various smooth muscle preparations, including vascular and intestinal tissues.[11] However, Drotaverine is reported to have more potent antispasmodic activities than papaverine.[1]
Summary of In Vivo Efficacy Data
| Parameter | Drotaverine Hydrochloride | This compound |
| Primary Indication | Smooth muscle spasms of the GI and genitourinary tracts, labor augmentation | Peripheral vascular disease, visceral spasms (historically) |
| IBS Efficacy | Significant reduction in abdominal pain frequency and severity vs. placebo and mebeverine[5][6][8] | No recent clinical data available |
| Labor Augmentation | Significant reduction in the duration of the first and second stages of labor vs. placebo[9][14][15][16] | No clinical data available |
| Vasodilation | Moderate hypotensive action[2] | Significant increase in peripheral blood flow[3][11] |
Pharmacokinetics: A Glimpse into Bioavailability and Elimination
| Parameter | Drotaverine Hydrochloride | This compound |
| Bioavailability (Oral) | Highly variable, reported mean of 58.2 ± 18.2% | Data not available |
| Time to Peak Plasma Concentration (Oral) | Approximately 1.9 ± 0.54 hours | Data not available |
| Elimination Half-life | 7-16 hours | 3.3 hours (terminal elimination) |
| Metabolism | Extensive hepatic metabolism | Assumed to be hepatic |
| Excretion | Primarily non-renal | Data not available |
Safety and Tolerability
Drotaverine is generally well-tolerated. The most commonly reported side effects are mild and include headache and nausea.[10] In the context of labor augmentation, some studies have noted a higher incidence of atonic postpartum hemorrhage in the Drotaverine group compared to placebo.[9][14] It is considered to have no anticholinergic effects and does not penetrate the central nervous system.[2]
For This compound , longitudinal studies from 1975 reported no evidence of toxic effects in patients receiving 100 mg three times a day.[3][11] However, being a derivative of papaverine, there is a potential for papaverine-associated side effects, which can include effects on the cardiovascular system. Papaverine has been shown to induce apoptosis in vascular endothelial and smooth muscle cells at high concentrations in vitro.[17]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for assessing the in vivo effects of antispasmodic agents.
In Vivo Model of Intestinal Motility (Charcoal Meal Test)
This protocol is a standard method for evaluating the effect of a substance on gastrointestinal transit time in rodents.
Experimental Workflow for In Vivo Intestinal Motility Assay
Caption: A typical workflow for an in vivo intestinal motility study using the charcoal meal test.
Ex Vivo Isolated Organ Bath for Smooth Muscle Contractility
This ex vivo method allows for the direct measurement of a drug's effect on smooth muscle contractility in a controlled environment.
Protocol:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., ileum, uterus, aorta) is dissected from a euthanized animal and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Mounting: The tissue strip is mounted in an organ bath chamber between a fixed hook and a force-displacement transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Induction of Contraction: A contractile agent (e.g., acetylcholine for intestinal smooth muscle, oxytocin for uterine muscle, phenylephrine for vascular smooth muscle) is added to the bath to induce a stable contraction.
-
Drug Administration: this compound or Drotaverine is added to the bath in a cumulative or non-cumulative manner, and the resulting relaxation is recorded.
-
Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction induced by the agonist.
Conclusion
The available in vivo evidence strongly supports the efficacy and safety of Drotaverine as a selective PDE4 inhibitor for the treatment of various smooth muscle spastic conditions, particularly IBS and for the augmentation of labor. Its clinical profile is well-documented through numerous randomized controlled trials.
In contrast, the in vivo data for this compound is significantly more limited and dated. While it is established as a non-selective PDE inhibitor and a calcium channel blocker with smooth muscle relaxant properties, there is a clear need for modern, quantitative in vivo studies to accurately assess its comparative efficacy and safety against more selective agents like Drotaverine.
For researchers in drug development, Drotaverine represents a well-characterized compound with a clear mechanism of action and a robust clinical dataset. Ethaverine, with its dual mechanism, may offer a different therapeutic profile, but further in vivo investigation using standardized and validated models is imperative to delineate its potential advantages and disadvantages in a clinical setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scribd.com [scribd.com]
- 8. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drotaverine hydrochloride for augmentation of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drotaverine to shorten the duration of labour in primigravidas: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijrcog.org [ijrcog.org]
- 16. Drotaverine to shorten the duration of labour in primigravidas: a randomised, double-blind, placebo-controlled trial | African Health Sciences [ajol.info]
- 17. Papaverine induces apoptosis in vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ethaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of drug substances. A stability-indicating HPLC method is crucial for determining the drug's purity and assessing its stability under various stress conditions.
The following protocol is a representative example adapted from methods developed for similar hydrochloride salts of isoquinoline alkaloids and would require optimization and full validation for Ethaverine Hydrochloride.
Chromatographic Conditions:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a phosphate buffer and a suitable organic solvent (e.g., Acetonitrile or Methanol) in an isocratic or gradient elution. A common starting point is a 50:50 (v/v) mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by scanning the UV spectrum of this compound; typically in the range of 220-300 nm. |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the expected linear range (e.g., 10-100 µg/mL).
-
Sample Solution: The preparation will depend on the dosage form. For tablets, a representative number of tablets are weighed, crushed to a fine powder, and a quantity of powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved in the mobile phase, sonicated, and filtered.
Any newly developed or adapted HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The peak for the analyte should be pure and free from interference from placebo, impurities, and degradation products. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the expected concentration). |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within 98-102% at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | The Relative Standard Deviation (%RSD) should be ≤ 2% for multiple preparations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Alternative Method: UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler and more cost-effective analytical technique compared to HPLC. It is often used for the routine quality control of bulk drugs and simple formulations where specificity is not a major concern.
This is a general protocol that would need to be optimized for this compound.
Methodology:
-
Solvent Selection: A suitable solvent in which this compound is freely soluble and stable is chosen (e.g., 0.1 N Hydrochloric Acid, Methanol, or a phosphate buffer).
-
Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned in the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: A stock solution of known concentration is prepared by accurately weighing the reference standard and dissolving it in the selected solvent. A series of dilutions are then made to prepare calibration standards.
-
Calibration Curve: The absorbance of each calibration standard is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.
-
Sample Analysis: A sample solution of appropriate concentration is prepared and its absorbance is measured. The concentration of this compound in the sample is determined using the regression equation from the calibration curve.
| Feature | HPLC | UV-Visible Spectrophotometry |
| Specificity | High (can separate the analyte from impurities and degradation products) | Low (measures the total absorbance of all substances that absorb at the selected wavelength) |
| Sensitivity | High (can detect and quantify low concentrations) | Moderate |
| Complexity | High (requires specialized equipment and skilled operators) | Low (simpler instrumentation and operation) |
| Cost | High (instrumentation, columns, and solvents are expensive) | Low (instrumentation is relatively inexpensive) |
| Analysis Time | Longer (due to chromatographic separation) | Shorter (direct measurement) |
| Application | Stability studies, purity testing, quantification in complex matrices | Routine quality control of bulk drug and simple formulations, dissolution testing |
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for the quantification of this compound, as per ICH guidelines.
This guide provides a foundational understanding of the analytical methodologies applicable to the quantification of this compound. Researchers are strongly encouraged to perform comprehensive method development and validation to ensure the accuracy, precision, and reliability of their results.
A Comparative Analysis of Ethaverine Hydrochloride's Vasodilatory Effects on Arterial and Venous Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Ethaverine Hydrochloride on arterial versus venous smooth muscle. This compound, a derivative of papaverine, is a non-selective phosphodiesterase (PDE) inhibitor that elicits smooth muscle relaxation and vasodilation.[1] While direct comparative studies on its effects on arterial versus venous tissues are limited, this guide synthesizes available data on its mechanism of action and the broader class of PDE inhibitors to infer its differential impact.
Mechanism of Action: A Dual Pathway to Relaxation
This compound's primary mechanism of action involves the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, Ethaverine increases the intracellular concentrations of both cAMP and cGMP in vascular smooth muscle cells.[3] This elevation in cyclic nucleotides leads to a cascade of downstream effects culminating in vasodilation.
The key steps in this process include:
-
Activation of Protein Kinases: Increased cAMP levels activate Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG).[4]
-
Reduction of Intracellular Calcium: Both PKA and PKG phosphorylate various target proteins that lead to a decrease in cytosolic calcium (Ca2+) concentrations. This is achieved by promoting Ca2+ sequestration into the sarcoplasmic reticulum and inhibiting Ca2+ influx through L-type calcium channels.[5]
-
Decreased Myosin Light Chain Phosphorylation: The reduction in intracellular Ca2+ leads to decreased activation of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a critical step for smooth muscle contraction.[6]
-
Myosin Light Chain Phosphatase Activation: PKG can also activate myosin light chain phosphatase, which dephosphorylates the myosin light chain, further promoting relaxation.[4]
The following diagram illustrates the signaling pathway of this compound in vascular smooth muscle cells.
Caption: Signaling pathway of this compound in vascular smooth muscle.
Comparative Effects on Arterial vs. Venous Smooth Muscle
| Feature | Arterial Smooth Muscle | Venous Smooth Muscle | Rationale |
| Primary Function | Regulate blood pressure and flow through changes in diameter (resistance vessels). | Regulate blood volume distribution and venous return (capacitance vessels). | Arteries are thick-walled, muscular vessels, while veins are thinner-walled and more compliant. |
| Response to Vasodilators | Generally exhibit a robust relaxation response to PDE inhibitors, leading to a significant decrease in vascular resistance and blood pressure.[1] | Also relax in response to PDE inhibitors, leading to increased venous capacitance and a reduction in cardiac preload.[7] | The functional consequence of relaxation differs due to their distinct roles in the circulatory system. |
| Potential for Differential Sensitivity | May exhibit varying sensitivity depending on the specific artery and its PDE isoform expression profile. | May have a different PDE isoform profile compared to arteries, potentially leading to a different magnitude of response to non-selective PDE inhibitors like Ethaverine. | The distribution and activity of PDE isoenzymes can vary between different vascular beds and between arteries and veins.[8] |
Quantitative Data for Papaverine (Parent Compound)
As a close analog of Ethaverine, data from studies on papaverine can provide some insight. The following table summarizes the vasodilatory effect of papaverine on a rat arterial preparation.
| Agent | Preparation | Agonist | Concentration for Max. Relaxation | Reference |
| Papaverine | Rat Abdominal Aorta | Norepinephrine (5 µM) | 0.18 mM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of vasoactive substances on isolated blood vessels.
Isolated Blood Vessel Myography
This ex vivo technique is used to measure the contractile and relaxation responses of isolated blood vessel segments.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, rabbit) in accordance with institutional animal care and use committee guidelines.
-
Carefully dissect the desired artery (e.g., aorta, mesenteric artery) or vein (e.g., vena cava, saphenous vein) and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
-
Gently remove adherent connective and adipose tissue under a dissecting microscope.
-
Cut the vessel into rings of 2-3 mm in length.
2. Mounting:
-
Mount the vessel rings on two stainless steel wires or pins in an organ bath of a wire myograph system.[9]
-
One wire is attached to a force transducer to measure isometric tension, and the other is attached to a micrometer to control the vessel's circumference.[10]
-
The organ bath is filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
3. Equilibration and Viability Testing:
-
Allow the mounted vessel rings to equilibrate for 60-90 minutes under a predetermined resting tension.
-
To assess viability, contract the vessels with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing out the KCl, induce a contraction with a receptor-agonist (e.g., phenylephrine for arteries) and then test for endothelium integrity by applying an endothelium-dependent vasodilator (e.g., acetylcholine).
4. Experimental Procedure:
-
Pre-contract the vessel rings with an agonist (e.g., phenylephrine, norepinephrine) to a submaximal level (e.g., 50-80% of the maximal response).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
Data is typically expressed as the percentage of relaxation of the pre-contracted tone.
The following diagram outlines the general workflow for an isolated blood vessel myography experiment.
Caption: Experimental workflow for isolated blood vessel myography.
Conclusion
This compound is an effective vasodilator that acts by inhibiting phosphodiesterases and increasing intracellular levels of cAMP and cGMP. While it is expected to relax both arterial and venous smooth muscle, the physiological consequences of this relaxation differ, with arterial dilation primarily affecting blood pressure and venous dilation influencing cardiac preload. The precise differential potency of Ethaverine on arteries versus veins likely depends on the relative expression and activity of PDE isoforms in these tissues, a subject that warrants further direct comparative investigation. The experimental protocols described provide a robust framework for conducting such studies to elucidate the specific vascular profile of this compound and other vasoactive compounds.
References
- 1. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 7. ahajournals.org [ahajournals.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ethaverine Hydrochloride
This document provides essential safety and logistical information for the proper disposal of Ethaverine Hydrochloride, intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and regulatory compliance.
Immediate Safety Information
This compound is classified as harmful if swallowed.[1][2] It is also recognized as very toxic to aquatic life.[3] Therefore, it is imperative to prevent its release into the environment. Under no circumstances should this chemical be disposed of via sink drains or in regular trash.[1][4] All disposal procedures must comply with local, regional, national, and international regulations.[1][2]
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[1] |
| Acute Aquatic Hazard 1 | GHS09 | Warning | H400: Very toxic to aquatic life | P273, P391, P501[3] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary for the safe disposal of this compound and associated materials. Pharmaceutical waste management is regulated by multiple agencies, including the Environmental Protection Agency (EPA).[5][6][7]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.
Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including pure substance, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated hazardous waste container.[8]
-
Avoid Mixing: Never mix this compound waste with incompatible chemicals.[8]
-
Container Type: Use a sturdy, leak-proof container that can be securely sealed.[8]
-
Rinsate Collection: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]
Labeling and Storage
-
Proper Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[8]
-
Secure Storage: Keep the waste container sealed at all times, except when adding waste.[8] Store it in a designated, secure area, away from general lab traffic and in secondary containment to prevent spills.[8]
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]
-
Regulatory Compliance: Disposal of pharmaceutical waste must adhere to the Resource Conservation and Recovery Act (RCRA).[6][7] The most common method for treating hazardous pharmaceutical waste is incineration at a licensed facility.[5]
-
Controlled Substance Verification: While not universally listed as a federally controlled substance, users should consult with their EHS or a compliance officer to verify its status. If deemed a controlled substance, disposal will require adherence to Drug Enforcement Administration (DEA) regulations, which include specific documentation and handling procedures.[9][10][11]
Spill Response Protocol
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains using absorbent materials.[1][3]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material. For powders, avoid creating dust.[3] Place all cleanup materials into the designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Controlled Substances Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethaverine Hydrochloride
For Immediate Reference: Key Safety and Logistical Information for Ethaverine Hydrochloride
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed.[1][2] Appropriate personal protective equipment (PPE) is your primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always inspect gloves for tears or punctures before use. For activities with a higher risk of splashing, consider double-gloving. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Essential for preventing eye contact with dust or splashes. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing. Ensure it is fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation. |
Operational and Disposal Plans: A Step-by-Step Approach
Handling and Storage:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1]
-
Work Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in the work area.[1][2]
-
Storage: Store the compound in a cool, dry place in a tightly sealed, original container.[1]
Disposal Plan:
This compound and its containers must be disposed of as chemical waste. Do not dispose of it with household garbage or allow it to enter the sewage system.[1]
-
Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Disposal: Dispose of the waste container in accordance with local, regional, and national environmental regulations.[1][2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First Aid and Response Protocol |
| If Swallowed | Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth with water.[1][2] Do not induce vomiting.[1] |
| If on Skin | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. |
| If in Eyes | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing.[1] Seek medical attention if you feel unwell. |
| Accidental Release/Spill | Wear appropriate PPE, including respiratory protection if necessary. Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place the material into a designated hazardous waste container. Clean the spill area thoroughly. |
Visualizing Safety Workflows
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision-making processes.
Caption: A flowchart illustrating the standard operating procedure for safely handling this compound.
Caption: A decision tree for appropriate first aid response following exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
